molecular formula C19H24ClN3O3 B609172 ML418

ML418

カタログ番号: B609172
分子量: 377.9 g/mol
InChIキー: CWIXCQOSULUGBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ML418 is a selective, sub-micromolar pore blocker of Kir7.1 potassium channels. The inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13) is a key regulator of melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy.

特性

IUPAC Name

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIXCQOSULUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML418: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of ML418, a potent and selective blocker of the Kir7.1 potassium channel. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this ion channel.

Introduction

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, which is encoded by the KCNJ13 gene.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are expressed in various tissues, including the brain, eye, kidney, and uterus.[1] Their dysfunction has been implicated in several pathological conditions, making them a promising target for therapeutic intervention.[3][4] this compound emerged from a lead optimization program as a sub-micromolar pore blocker of Kir7.1 with excellent selectivity over other Kir channels and favorable pharmacokinetic properties for in vivo studies.[1][2][5]

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screen to identify inhibitors of the Kir7.1 channel.

High-Throughput Screening and Identification of VU714

A fluorescence-based high-throughput screen of a 5,230-compound library led to the identification of VU714 as a potent and selective inhibitor of a mutant form of the Kir7.1 channel (Kir7.1-M125R).[1] VU714 was subsequently confirmed as an authentic inhibitor of the wild-type Kir7.1 channel.[1]

Lead Optimization and Structure-Activity Relationship (SAR)

While potent, VU714 possessed high lipophilicity (clogP = 5.83), which could lead to off-target effects and metabolic liabilities.[1] A medicinal chemistry campaign was initiated to improve the compound's properties. The structure-activity relationship (SAR) exploration focused on modifying the right-hand portion of the VU714 scaffold to reduce lipophilicity while maintaining or improving potency.[1] This effort led to the synthesis and evaluation of numerous analogs. A key finding was that replacing the benzyl (B1604629) moiety with a simple methyl group resulted in a compound with similar potency and lower lipophilicity.[1] Further optimization of the core structure culminated in the identification of this compound.

SAR_Logic

Caption: Structure-Activity Relationship (SAR) leading from VU714 to this compound.

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step process. While detailed, step-by-step protocols are often proprietary, the general synthetic route can be inferred from published literature. The synthesis of this compound and its precursor, VU714, involves standard organic chemistry reactions to construct the core quinoline (B57606) scaffold and append the necessary functional groups.[1]

Biological Activity and Quantitative Data

This compound exhibits sub-micromolar potency for Kir7.1 and significant selectivity over other Kir channel subtypes. Its biological activity has been characterized using various in vitro and in vivo assays.

Potency and Selectivity

The inhibitory activity of this compound against a panel of Kir channels was determined using thallium flux assays and electrophysiology.

ChannelIC50 (µM)Selectivity vs. Kir7.1
Kir7.1 0.31 -
Kir1.1>30>97-fold
Kir2.1>30>97-fold
Kir2.2>30>97-fold
Kir2.3>30>97-fold
Kir3.1/3.2>30>97-fold
Kir4.1>30>97-fold
Kir6.2/SUR11.3 - 1.9~4 to 6-fold

Data compiled from multiple sources.[1][3]

Pharmacokinetic Properties

In vivo pharmacokinetic studies of this compound were conducted in mice following intraperitoneal (IP) administration.

ParameterValue
Dose30 mg/kg (IP)
Cmax0.20 µM
Tmax3 hours
Brain:Plasma Kp10.9

Data obtained from in vivo studies in mice.[1][2][5][6]

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1][4] Site-directed mutagenesis studies on the precursor compound, VU714, identified glutamate (B1630785) 149 and alanine (B10760859) 150 in the channel pore as critical determinants for its blocking activity.[1][2][5] Molecular modeling suggests that this compound binds within the inner vestibule of the channel pore, just below the selectivity filter, sterically occluding the ion conduction pathway.[1][4]

Signaling_Pathway

Caption: Mechanism of Kir7.1 inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental techniques.

Thallium Flux Assay

This fluorescence-based assay is a surrogate for potassium ion movement and was used for the high-throughput screening and selectivity profiling.

Principle: The assay measures the influx of thallium (Tl+), a potassium ion mimetic, into cells expressing the Kir channel of interest. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye. Inhibitors of the channel will block Tl+ influx, resulting in a decrease in the fluorescent signal.

General Protocol:

  • Cells expressing the target Kir channel are plated in multi-well plates.

  • The cells are loaded with a Tl+-sensitive fluorescent dye.

  • A baseline fluorescence reading is taken.

  • The test compound (e.g., this compound) is added to the wells at various concentrations.

  • A solution containing Tl+ is added to initiate the influx.

  • The change in fluorescence over time is measured.

  • The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the ion currents through the Kir7.1 channel and to confirm the inhibitory effect of this compound.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the measurement of the ionic currents flowing across the entire cell membrane.

General Protocol:

  • Cells expressing Kir7.1 are cultured on coverslips.

  • A coverslip is placed in a recording chamber on the stage of a microscope.

  • A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration.

  • The membrane potential is clamped at a specific voltage, and the resulting current is recorded.

  • This compound is applied to the cell at various concentrations, and the dose-dependent inhibition of the Kir7.1 current is measured.

Experimental_Workflow

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of selective pharmacological tools to study the function of the Kir7.1 potassium channel.[1][2][5] Its discovery through a systematic process of high-throughput screening and lead optimization has yielded a potent, selective, and CNS-penetrant molecule with demonstrated in vivo activity.[1][2][3] This technical guide provides a summary of the key data and methodologies related to the discovery and characterization of this compound, which should serve as a valuable resource for researchers in the field.

References

ML418: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir7.1.[1][2] It has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of Kir7.1. This channel is a key regulator of cellular excitability and has been implicated in various processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, signaling pathways, experimental protocols, and pharmacokinetic profile of this compound, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄ClN₃O₃
Molecular Weight 377.87 g/mol
Appearance White to off-white solidMedChemExpress
Purity ≥98% (HPLC)
CAS Number 1928763-08-9
cLogP 3.25
Predicted pKa 5.8
Storage Store at -20°C

Solubility:

SolventSolubilitySource(s)
DMSOSoluble to 20 mM
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (≥ 5.50 mM)
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (≥ 5.50 mM)

Chemical Identifiers:

TypeIdentifierSource(s)
IUPAC Name Isopropyl (1-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperidin-4-yl)carbamate
SMILES CC(C)OC(=O)NC1CCN(CC1)Cc2c(O)c3c(c(Cl)c2)nccc3
InChI InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)PubChem
InChI Key CWIXCQOSULUGBT-UHFFFAOYSA-NPubChem

Mechanism of Action and Signaling Pathway

This compound functions as a pore blocker of the Kir7.1 potassium channel. By physically obstructing the ion conduction pathway, this compound inhibits the flow of potassium ions, leading to membrane depolarization. This action is particularly significant in neurons of the paraventricular nucleus of the hypothalamus, where Kir7.1 is coupled to the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.

The binding of an agonist to MC4R typically inhibits Kir7.1 activity, which depolarizes the neuron and increases its firing rate, ultimately leading to a reduction in food intake. This compound mimics this effect by directly blocking the Kir7.1 channel, independent of MC4R activation. This mechanism makes this compound a valuable tool for studying the downstream effects of Kir7.1 inhibition in the context of energy balance and other physiological processes.

ML418_Signaling_Pathway Mechanism of Action of this compound on Kir7.1 Signaling Pathway MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits K_efflux K+ Efflux Kir71->K_efflux Allows This compound This compound This compound->Kir71 Blocks Pore Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R Binds to Depolarization Membrane Depolarization Neuronal_Firing Increased Neuronal Firing Depolarization->Neuronal_Firing Reduced_Food_Intake Reduced Food Intake Neuronal_Firing->Reduced_Food_Intake

This compound blocks the Kir7.1 channel, leading to membrane depolarization.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, as detailed by Swale et al. (2016). The general workflow is outlined below. For specific reaction conditions, reagent quantities, and purification methods, refer to the supplementary information of the original publication.

ML418_Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials: 5-chloroquinolin-8-ol and others Step1 Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline -7-carbaldehyde Start->Step1 Step2 Step 2: Reductive Amination with tert-butyl piperidin-4-ylcarbamate Step1->Step2 Step3 Step 3: Deprotection of the Boc group Step2->Step3 Step4 Step 4: Carbamate Formation with isopropyl chloroformate Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product Biological_Assay_Workflow Biological Characterization Workflow for this compound cluster_hts High-Throughput Screening cluster_gold_standard Gold Standard Validation TFA Thallium Flux Assay TFA_steps 1. Cell Plating 2. Dye Loading 3. Compound Addition 4. Tl+ Stimulation 5. Fluorescence Reading IC50_HTS Determine IC50 (High-Throughput) TFA->IC50_HTS PatchClamp Whole-Cell Patch Clamp PC_steps 1. Seal Formation 2. Whole-Cell Access 3. Voltage Clamp 4. Compound Perfusion 5. Current Recording IC50_Validation Confirm IC50 & Mechanism PatchClamp->IC50_Validation This compound This compound This compound->TFA This compound->PatchClamp IC50_HTS->PatchClamp Validate Hits

References

An In-depth Technical Guide to the Binding Site of ML418 on the Kir7.1 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the selective inhibitor ML418 and the inwardly rectifying potassium channel Kir7.1. The document details the specific binding site, quantitative pharmacological data, and the experimental methodologies employed in its discovery and characterization.

Introduction

The Kir7.1 channel, encoded by the KCNJ13 gene, is a critical regulator of cellular membrane potential in various tissues, including the brain, eye, and uterus.[1][2][3] Its unique biophysical properties, such as low unitary conductance and a shallow dependence on external potassium concentration, distinguish it from other members of the Kir channel family.[4] The development of selective inhibitors is crucial for elucidating the physiological roles of Kir7.1 and for its validation as a potential therapeutic target. This compound is a potent and selective small-molecule inhibitor of Kir7.1 that has emerged from lead optimization of an initial high-throughput screening hit, VU714.[1] This document focuses on the molecular basis of this compound's inhibitory action.

The this compound Binding Site in the Kir7.1 Pore

This compound acts as a pore blocker, physically obstructing the ion conduction pathway of the Kir7.1 channel. Structural and functional studies have pinpointed its binding site to the inner vestibule of the channel, just below the selectivity filter.

Key Interacting Residues:

Site-directed mutagenesis studies, initially performed on the precursor compound VU714, were instrumental in identifying the critical amino acids for inhibitor binding. These findings are directly applicable to this compound due to their structural similarity. The key residues are:

  • Glutamate 149 (E149): This pore-lining residue is an essential determinant of this compound activity. Mutation of this residue significantly reduces the inhibitory potency of the compound.

  • Alanine 150 (A150): Adjacent to E149, this residue is also critical for the binding and efficacy of this compound.

  • Threonine 153 (T153): Located at the base of the channel pore, T153 is not a primary binding residue but is thought to create an energetic barrier that can influence the access of pore blockers to their deeper binding site near E149 and A150.

Molecular modeling and recent cryo-electron microscopy (cryo-EM) structures have confirmed that this compound occupies the central pore region, leading to conformational changes that occlude the ion pathway.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays.

Parameter Value Assay Type Reference
IC₅₀ for Kir7.1 310 nMThallium Flux Assay
Selectivity >17-foldThallium Flux Assay
(over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1)
Kir6.2/SUR1 Activity Equally potentThallium Flux Assay

Experimental Protocols

The identification and characterization of the this compound binding site involved a multi-faceted approach combining high-throughput screening, medicinal chemistry, electrophysiology, and molecular modeling.

4.1. High-Throughput Screening (Thallium Flux Assay)

The initial discovery of the chemical scaffold for this compound was achieved through a fluorescence-based high-throughput screen for inhibitors of Kir7.1.

  • Principle: This assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the Kir7.1 channel using a Tl⁺-sensitive fluorescent dye. Inhibition of the channel results in a decreased fluorescent signal.

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human Kir7.1 channel is used.

  • Procedure:

    • Cells are plated in multi-well plates and loaded with a Tl⁺-sensitive fluorescent dye.

    • Compounds to be tested (like the precursor VU714) are added to the wells.

    • A stimulus solution containing Tl⁺ is added to initiate ion flux through the Kir7.1 channels.

    • The change in fluorescence over time is measured using a plate reader.

    • The concentration-response curves are generated to determine the IC₅₀ values of the inhibitors.

4.2. Site-Directed Mutagenesis

To identify the specific amino acid residues involved in inhibitor binding, site-directed mutagenesis was employed.

  • Principle: Specific amino acid residues in the Kir7.1 protein, particularly those lining the pore, are systematically mutated to other amino acids. The effect of these mutations on the inhibitory activity of this compound is then assessed.

  • Procedure:

    • The cDNA encoding Kir7.1 is used as a template.

    • Primers containing the desired nucleotide change are used to perform polymerase chain reaction (PCR), creating a mutated version of the Kir7.1 gene.

    • The mutated construct is sequenced to confirm the desired mutation.

    • The mutant Kir7.1 channel is then expressed in a suitable system (e.g., Xenopus oocytes or HEK293 cells) for functional analysis.

4.3. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of channel blockers.

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing Kir7.1. This allows for the control of the membrane voltage and the direct measurement of the ionic currents flowing through the channels.

  • Procedure:

    • Cells expressing either wild-type or mutant Kir7.1 channels are prepared.

    • A micropipette filled with an appropriate intracellular solution is brought into contact with a cell.

    • Suction is applied to form a gigaseal, and the membrane patch is ruptured to achieve the whole-cell configuration.

    • A series of voltage steps are applied to the cell, and the resulting Kir7.1 currents are recorded.

    • This compound is applied at various concentrations to the extracellular solution, and the dose-dependent inhibition of the Kir7.1 current is measured to confirm its blocking effect and to determine the IC₅₀ on wild-type and mutant channels.

4.4. Molecular Modeling

Computational modeling was used to visualize the putative binding pose of the inhibitor within the channel pore.

  • Principle: A homology model of the Kir7.1 channel is created based on the crystal structures of related Kir channels. The small molecule (this compound or its precursor) is then docked into the pore of the model to predict the most energetically favorable binding orientation.

  • Procedure:

    • The amino acid sequence of Kir7.1 is aligned with the sequence of a Kir channel with a known structure (e.g., Kir2.2 or Kir3.2).

    • A three-dimensional model of the Kir7.1 tetramer is generated using homology modeling software.

    • The this compound molecule is placed near the putative binding site identified by mutagenesis (E149, A150).

    • Energy minimization calculations are performed to refine the binding pose and identify potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the channel residues.

Visualizations

5.1. Workflow for Identifying the this compound Binding Site

G cluster_ephys hts High-Throughput Screen (Thallium Flux Assay) hit Initial Hit Identified (VU714) hts->hit lead_opt Lead Optimization (Medicinal Chemistry) hit->lead_opt This compound This compound Synthesized lead_opt->this compound wt_activity Confirm this compound activity on Wild-Type Kir7.1 This compound->wt_activity mutagenesis Site-Directed Mutagenesis (Pore-lining residues E149, A150) mutant_activity Test this compound activity on Mutant Channels mutagenesis->mutant_activity electrophys Electrophysiology (Whole-Cell Patch Clamp) binding_site Binding Site Characterized: Pore block via E149/A150 electrophys->binding_site modeling Molecular Modeling (Docking Studies) modeling->binding_site

Caption: Experimental workflow for the discovery and binding site characterization of this compound.

5.2. Logical Relationship of Binding Site Determination

G hypothesis Hypothesis: This compound is a pore blocker mutagenesis Mutate Pore Residues (E149A, A150S) hypothesis->mutagenesis model Computational Docking hypothesis->model ephys Functional Assay (Electrophysiology) mutagenesis->ephys result Result: Loss of this compound Potency in Mutant Channels ephys->result conclusion Conclusion: E149 and A150 are critical for binding result->conclusion confirmation Confirmation: Model shows this compound interacts with E149/A150 in the pore conclusion->confirmation model->confirmation

Caption: Logical flow demonstrating the identification of key binding residues for this compound.

References

Foundational Research on ML418 and the Kir7.1 Potassium Channel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML418, a selective small-molecule inhibitor of the inwardly rectifying potassium channel Kir7.1. This document details the mechanism of action, quantitative biophysical and pharmacokinetic properties, and the key experimental methodologies used to characterize this interaction. Furthermore, it elucidates the critical signaling pathways involving Kir7.1 that are modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with Kir7.1 and its pharmacokinetic profile.

Table 1: Potency and Selectivity of this compound [1][2][3]

TargetIC50 (nM)Selectivity vs. Kir7.1
Kir7.1 310 -
Kir1.1>5300>17-fold
Kir2.1>5300>17-fold
Kir2.2>5300>17-fold
Kir2.3>5300>17-fold
Kir3.1/3.2>5300>17-fold
Kir4.1>5300>17-fold
Kir6.2/SUR1~310~1-fold (equally potent)

Table 2: In Vivo Pharmacokinetic Properties of this compound [1][2]

ParameterValue
Dosing30 mg/kg (Intraperitoneal)
Cmax0.20 µM
Tmax3 hours
Brain:Plasma Kp10.9

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound and Kir7.1.

Fluorescence-Based High-Throughput Screening (HTS)

The discovery of Kir7.1 inhibitors, including the precursor to this compound, was enabled by a fluorescence-based high-throughput screen utilizing a thallium flux assay.

Principle: Kir channels are permeable to thallium ions (Tl+). The assay uses a Tl+-sensitive fluorescent dye that increases its fluorescence upon Tl+ entry into the cell. Inhibitors of Kir7.1 will block Tl+ influx, thus preventing an increase in fluorescence.

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing human Kir7.1 are cultured in 384-well plates.

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) in a low-potassium buffer.

  • Compound Addition: Test compounds, such as this compound, are added to the wells.

  • Thallium Stimulation: A stimulus buffer containing Tl+ and a high concentration of K+ (to activate the Kir channels) is added.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to control wells indicates channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique was used to confirm the inhibitory activity of this compound and to characterize its mechanism of action on Kir7.1 channels.

Protocol Outline:

  • Cell Preparation: HEK293 cells expressing Kir7.1 are grown on coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2.

  • Recording: A coverslip is placed in a recording chamber and perfused with an extracellular solution containing (in mM): 140 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

  • Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped through a series of voltages to elicit Kir7.1 currents.

  • Drug Application: this compound is perfused into the recording chamber at various concentrations to determine its effect on the Kir7.1 current and to calculate the IC50.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to identify the amino acid residues in Kir7.1 that are critical for this compound binding.

Protocol Outline:

  • Plasmid Template: A plasmid containing the wild-type human Kir7.1 cDNA is used as a template.

  • Primer Design: Primers containing the desired mutation (e.g., Glutamate 149 to Alanine) are designed.

  • PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Selection and Sequencing: Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated Kir7.1 channels are then expressed in a host system (e.g., HEK293 cells) and tested for their sensitivity to this compound using patch-clamp electrophysiology. The research identified Glutamate 149 and Alanine 150 as essential for this compound activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Kir7.1 and the logical workflow of the experiments used to characterize this compound.

Kir7_1_RPE_Pathway Kir7.1 in RPE K+ Homeostasis cluster_RPE Retinal Pigment Epithelium (RPE) Apical Membrane Kir7_1 Kir7.1 NaK_ATPase Na+/K+-ATPase Kir7_1->NaK_ATPase Supports function Subretinal_Space Subretinal Space NaK_ATPase->Subretinal_Space K+ efflux Photoreceptor Photoreceptor Outer Segment Photoreceptor->Subretinal_Space Light (decreases K+) Subretinal_Space->Kir7_1 K+ influx K_ion K+ This compound This compound This compound->Kir7_1 Inhibits

Caption: Functional coupling of Kir7.1 and Na+/K+-ATPase in the RPE for potassium homeostasis.

Kir7_1_MC4R_Pathway MC4R-Kir7.1 Signaling in Neuronal Excitability cluster_Neuron Hypothalamic Neuron MC4R Melanocortin-4 Receptor (MC4R) Kir7_1 Kir7.1 MC4R->Kir7_1 Inhibits (G-protein independent) Depolarization Neuronal Depolarization (Increased Firing) Kir7_1->Depolarization Leads to Hyperpolarization Neuronal Hyperpolarization (Decreased Firing) Kir7_1->Hyperpolarization Leads to alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds AgRP AgRP (Antagonist) AgRP->MC4R Binds AgRP->Kir7_1 Activates This compound This compound This compound->Kir7_1 Inhibits

Caption: G-protein independent regulation of Kir7.1 by the Melanocortin-4 Receptor.

ML418_Discovery_Workflow Experimental Workflow for this compound Characterization HTS High-Throughput Screen (Thallium Flux Assay) Hit_ID Hit Identification (e.g., VU714) HTS->Hit_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op This compound This compound Lead_Op->this compound Electrophys Electrophysiology (Patch-Clamp) This compound->Electrophys Selectivity Selectivity Profiling This compound->Selectivity In_Vivo In Vivo Studies (Pharmacokinetics) This compound->In_Vivo Mutagenesis Site-Directed Mutagenesis Electrophys->Mutagenesis Binding_Site Binding Site Identification (E149, A150) Mutagenesis->Binding_Site

Caption: Logical workflow for the discovery and characterization of this compound.

References

Exploring the Physiological Role of Kir7.1 with the Selective Inhibitor ML418: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Kir7.1

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and ion homeostasis in various specialized tissues.[1][2][3] Unlike other Kir channels, Kir7.1 exhibits unique pore properties and a very shallow dependence on external potassium concentration, allowing it to sustain K+ flux even at low extracellular K+ levels.[4] It functions as a tetramer and is strategically expressed in epithelial cells and neurons where it plays key roles in electrolyte balance, neuronal signaling, and muscle contractility.[1] Understanding its precise physiological functions has been accelerated by the development of selective pharmacological tools, most notably the pore blocker ML418.

Physiological Roles of Kir7.1

The distinct properties and localization of Kir7.1 underlie its importance in several physiological systems.

Ocular Electrolyte Homeostasis

In the eye, Kir7.1 is densely expressed on the apical membrane of the retinal pigment epithelium (RPE), which faces the photoreceptor outer segments. Here, it is a major component of the apical K+ conductance and is crucial for maintaining the ionic homeostasis of the subretinal space.

Light stimulation causes the potassium concentration in the subretinal space ([K+]SRS) to decrease from approximately 5 mM to 2 mM. Kir7.1's unusual inverse relationship with extracellular K+ (its conductance increases as [K+]o decreases) is essential for buffering these changes. It provides a pathway for K+ secretion from the RPE into the subretinal space, a process functionally coupled with the Na+,K+-ATPase, which is also located on the apical membrane. This activity helps regulate fluid transport across the RPE and maintains the health and function of photoreceptors. Genetic loss-of-function mutations in Kir7.1 are linked to inherited eye diseases like Leber congenital amaurosis and snowflake vitreoretinopathy, underscoring its critical role in vision.

Caption: Kir7.1 function in the Retinal Pigment Epithelium (RPE).
Cerebrospinal Fluid (CSF) Regulation

Kir7.1 is highly expressed in the apical membrane of choroid plexus epithelial cells, the site of CSF production. In this location, it is co-localized and functionally coupled with the Na+,K+-ATPase. This coupling is believed to be essential for recycling K+ ions, which supports the high transport activity of the Na+,K+-ATPase and the Na+-K+-Cl- cotransporter (NKCC1), thereby regulating CSF K+ concentration. The channel's unique insensitivity to changes in extracellular K+ makes it a critical determinant of the choroid plexus membrane potential and a key player in maintaining the stable K+ environment of the CSF, which is vital for normal neuronal function.

G cluster_CPE Choroid Plexus Epithelial Cell Kir71 Kir7.1 CSF Cerebrospinal Fluid (CSF) Kir71->CSF K+ Recycling NaK_ATPase Na+/K+-ATPase NaK_ATPase->CSF 3 Na+ NKCC1 NKCC1 NKCC1->CSF K+ Secretion Apical_Membrane Apical Membrane Blood Blood CSF->NaK_ATPase 2 K+

Caption: Functional coupling of Kir7.1 in the Choroid Plexus.
Brain Signaling and Energy Homeostasis

Kir7.1 channels are functionally coupled to the melanocortin-4 receptor (MC4R) in neurons of the paraventricular nucleus (PVN) of the hypothalamus. Agonist binding to MC4R inhibits Kir7.1 activity, leading to membrane depolarization and an increase in neuronal firing. Conversely, antagonist binding enhances Kir7.1 activity, hyperpolarizing the neuron and reducing its excitability. This signaling pathway is a key component of the central regulation of food intake and energy balance. Blockade of Kir7.1 in these neurons by this compound has been shown to activate MC4R neurons, reduce food intake, and induce weight loss, highlighting the channel's role as a downstream effector in melanocortin signaling.

Uterine Contractility

During pregnancy, Kir7.1 is expressed in the myometrium (uterine muscle) and plays a role in maintaining uterine quiescence. Progesterone, a hormone essential for sustaining pregnancy, activates Kir7.1, which helps to hyperpolarize myometrial cells and prevent contractions. Inhibition of Kir7.1 function, either genetically or with small-molecule inhibitors, induces uterine contractions. This suggests that Kir7.1 is a potential therapeutic target for managing labor and treating conditions like post-partum hemorrhage.

This compound: A Selective Kir7.1 Inhibitor

The study of Kir7.1 physiology was long hampered by a lack of potent and selective inhibitors. This changed with the discovery of this compound, the first selective, sub-micromolar pore blocker of Kir7.1. Developed through lead optimization of an initial compound (VU714) found in a high-throughput screen, this compound has become an indispensable tool for elucidating the channel's functions.

This compound acts by blocking the channel's ion conduction pathway, with its activity being dependent on key amino acid residues lining the pore, specifically glutamate (B1630785) 149 and alanine (B10760859) 150. Its development and validation followed a rigorous workflow from initial screening to detailed in vivo characterization.

G cluster_invitro Electrophysiology & Selectivity cluster_invivo Pharmacokinetics & Efficacy HTS High-Throughput Screen (Fluorescence-based Tl+ flux assay) Hit_ID Hit Identification (VU714) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt This compound Candidate Compound (this compound) Lead_Opt->this compound In_Vitro In Vitro Validation This compound->In_Vitro In_Vivo In Vivo Validation This compound->In_Vivo Phys_Probe Physiological Probe for Kir7.1 In_Vitro->Phys_Probe Patch_Clamp Patch Clamp (IC50 determination) In_Vitro->Patch_Clamp Selectivity_Assay Selectivity Panel (vs. other Kir channels) In_Vitro->Selectivity_Assay In_Vivo->Phys_Probe PK_Study Pharmacokinetic Study (Cmax, Tmax, CNS penetration) In_Vivo->PK_Study Efficacy_Study Efficacy Study (e.g., feeding behavior) In_Vivo->Efficacy_Study

Caption: Workflow for the discovery and validation of this compound.

Quantitative Data

The utility of this compound as a research tool is defined by its potency, selectivity, and pharmacokinetic profile.

Table 1: Potency and Selectivity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Kir7.1 and other related Kir channels, as determined by thallium flux assays.

Channel TargetIC50 (µM)Selectivity vs. Kir7.1
Kir7.1 0.31 -
Kir1.1 (ROMK)>30>97-fold
Kir2.1>30>97-fold
Kir2.2>30>97-fold
Kir2.3>30>97-fold
Kir3.1/3.2>30>97-fold
Kir4.1>30>97-fold
Kir6.2/SUR11.3 - 1.9~4 to 6-fold
Data sourced from multiple studies.

Table 2: In Vivo Pharmacokinetic Properties of this compound This table outlines the key pharmacokinetic parameters of this compound following intraperitoneal (IP) administration in mice.

ParameterValue
Dosage30 mg/kg (IP)
Cmax (Peak Plasma Concentration)0.20 µM
Tmax (Time to Peak Concentration)3 hours
CNS Penetration (Brain:Plasma Kp)10.9
Data sourced from multiple studies.

Experimental Protocols

The characterization of this compound and its use in studying Kir7.1 relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through Kir7.1 channels in the cell membrane and assess the inhibitory effect of this compound.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human Kir7.1 are cultured and plated on glass coverslips for recording.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 96 K+, 50 NMDG, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with aspartic acid.

    • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 MgATP, 0.5 NaGTP, adjusted to pH 7.2 with KOH.

  • Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total membrane current.

    • The cell's membrane potential is clamped at a holding potential (e.g., -80 mV) and then stepped through a series of voltages (e.g., from -120 mV to +60 mV) to elicit Kir7.1 currents.

    • A baseline current is recorded.

    • This compound is applied to the bath solution at varying concentrations. The dose-dependent inhibition of the Kir7.1 current is recorded.

    • At the end of the experiment, a known non-selective Kir channel blocker like Barium (Ba2+, 2 mM) is often applied to confirm the recorded current is from Kir channels.

Fluorescence-Based Thallium (Tl+) Flux Assay

This high-throughput screening (HTS) method is used to indirectly measure Kir channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into cells. It was the primary assay used to discover the chemical scaffold of this compound.

  • Principle: Tl+ entering the cell through open Kir channels binds to a Tl+-sensitive fluorescent dye (e.g., FluxOR™), causing an increase in fluorescence. Channel inhibitors block Tl+ influx, resulting in a lower fluorescent signal.

  • Cell Preparation: HEK293 cells expressing Kir7.1 are plated in multi-well plates (e.g., 384-well).

  • Procedure:

    • Cells are loaded with the Tl+-sensitive fluorescent dye.

    • Test compounds (like this compound) are added to the wells at various concentrations.

    • A baseline fluorescence is measured.

    • A stimulus solution containing Tl+ is added to the wells to initiate influx through the Kir7.1 channels.

    • The change in fluorescence over time is measured using a plate reader.

    • The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to control wells (no compound and full block). This allows for the determination of IC50 values.

Conclusion

The Kir7.1 channel is a multifunctional protein essential for ion and fluid homeostasis in the eye and brain, and for regulating excitability in the central nervous system and uterus. The development of this compound, a potent and selective small-molecule inhibitor, has been a significant breakthrough. It provides researchers with a crucial pharmacological tool to dissect the channel's precise roles in both normal physiology and in disease states, paving the way for potential therapeutic interventions targeting neurological, ocular, and reproductive disorders.

References

ML418: A Comprehensive Pharmacological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of ML418, a potent and selective inhibitor of the Kir7.1 potassium channel, designed for researchers, scientists, and drug development professionals. This guide details its mechanism of action, pharmacological properties, experimental applications, and associated signaling pathways.

This compound has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] This small molecule inhibitor provides a means to probe the function of Kir7.1 in diverse biological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine contractility.[1][2][3]

Mechanism of Action

This compound functions as a pore blocker of the Kir7.1 channel.[1][4] Structural and pharmacological data indicate that this compound binds within the inner vestibule of the channel, beneath the selectivity filter, thereby physically obstructing the conduction pathway for potassium ions.[4] This blockade leads to a decrease in Kir7.1-mediated potassium currents, resulting in membrane depolarization. The activity of this compound is dependent on specific amino acid residues within the channel pore, notably Glutamate 149 and Alanine 150, which are essential for its binding and inhibitory effect.[1][2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its sub-micromolar potency and significant selectivity for Kir7.1 over other Kir channels. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Selectivity vs. Kir7.1
Kir7.1 0.31 -
Kir1.1>10>32-fold
Kir2.1>10>32-fold
Kir2.2>10>32-fold
Kir2.3>10>32-fold
Kir3.1/3.2>10>32-fold
Kir4.1>10>32-fold
Kir6.2/SUR11.9~6-fold

Data compiled from multiple sources.[1][2][5][6]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValue
Dosage 30 mg/kg (intraperitoneal)
Cmax 0.20 µM
Tmax 3 hours
Brain:Plasma Kp 10.9

This data highlights the favorable central nervous system (CNS) penetration of this compound.[1][2][3][5][7]

Signaling Pathway and Physiological Implications

This compound's inhibition of Kir7.1 has significant implications for cellular signaling and physiological function. In the central nervous system, Kir7.1 is coupled to the melanocortin-4 receptor (MC4R) in hypothalamic neurons.[1][4] Agonist binding to MC4R normally inhibits Kir7.1 activity, leading to neuronal depolarization and an increase in firing rate, which in turn suppresses food intake. By blocking Kir7.1, this compound mimics this effect, leading to the activation of MC4R-expressing neurons, a reduction in food intake, and subsequent weight loss.[4]

ML418_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_outcome Physiological Outcome MC4R MC4R Kir71 Kir7.1 Channel Depolarization Membrane Depolarization Kir71->Depolarization inhibition leads to This compound This compound This compound->Kir71 blocks Firing Increased Neuronal Firing Depolarization->Firing FoodIntake Decreased Food Intake Firing->FoodIntake

Caption: Signaling pathway of this compound in hypothalamic neurons.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on Kir7.1 currents in a controlled cellular environment.

Workflow:

Electrophysiology_Workflow A HEK-293 cells stably expressing human Kir7.1 are cultured B Cells are transferred to a recording chamber on an inverted microscope A->B C Whole-cell patch-clamp configuration is established B->C D Membrane potential is held at a specific voltage (e.g., -80 mV) C->D E A voltage step-ramp protocol is applied to elicit Kir7.1 currents D->E F Baseline currents are recorded E->F G Increasing concentrations of this compound are superfused onto the cells F->G H Currents are recorded at each concentration to determine inhibition G->H I 4 mM BaCl2 is applied to fully block Kir7.1 and confirm channel identity H->I J Data is analyzed to calculate IC50 values I->J

Caption: Experimental workflow for electrophysiological recording.

Detailed Steps:

  • Cell Culture: HEK-293 cells stably expressing human Kir7.1 are cultured in appropriate media.

  • Recording: Cells are patched in the whole-cell configuration. The external solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2.

  • Voltage Protocol: A step-ramp protocol is initiated, stepping the membrane potential to -75 mV for 5 seconds before applying a voltage ramp to measure current.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. The Hill equation is used to fit the data and determine the IC50 value. Cells with less than 90% block by 4 mM BaCl2 are excluded from the analysis.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to assess the absorption, distribution, and plasma concentration of this compound over time.

Workflow:

PK_Study_Workflow A Male C57BL/6 mice are used B This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) A->B C A single intraperitoneal (IP) injection of 30 mg/kg this compound is administered B->C D Blood and brain tissue samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) C->D E Plasma is separated from blood samples D->E F Brain tissue is homogenized D->F G This compound concentrations in plasma and brain homogenates are quantified using LC-MS/MS E->G F->G H Pharmacokinetic parameters (Cmax, Tmax, Brain:Plasma Kp) are calculated G->H

Caption: Workflow for in vivo pharmacokinetic analysis.

Detailed Steps:

  • Animal Model: Male C57BL/6 mice are utilized for the study.

  • Drug Administration: this compound is administered via a single intraperitoneal injection at a dose of 30 mg/kg.[1][7]

  • Sample Collection: At predetermined time points post-injection, blood is collected via cardiac puncture, and brains are harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is weighed and homogenized.

  • Quantification: The concentration of this compound in plasma and brain samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data. The brain-to-plasma partition coefficient (Kp) is determined to assess CNS penetration.[1][5][7]

Conclusion

This compound stands as the leading pharmacological tool for the selective inhibition of the Kir7.1 potassium channel.[1][2] Its well-characterized potency, selectivity, and favorable in vivo pharmacokinetic profile, particularly its ability to penetrate the central nervous system, make it an invaluable reagent for elucidating the diverse physiological roles of Kir7.1 in health and disease. The detailed experimental protocols provided herein offer a foundation for researchers to effectively utilize this compound in their investigations.

References

Methodological & Application

Application Notes and Protocols for ML418, a Selective Kir7.1 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2] Dysregulation of Kir7.1 has been implicated in pathological conditions, making it a significant target for drug discovery. These application notes provide a comprehensive electrophysiology patch-clamp protocol for characterizing the inhibitory effects of this compound on Kir7.1 channels.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies have indicated that specific amino acid residues lining the channel's pore are essential for its inhibitory activity. By blocking the flow of potassium ions through the channel, this compound leads to depolarization of the cell membrane. This modulation of cellular excitability underlies its effects on various physiological functions. For instance, in the context of melanocortin signaling, inhibition of Kir7.1 by this compound in pro-opiomelanocortin (POMC) neurons can lead to increased neuronal firing, subsequently affecting appetite and energy homeostasis.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on electrophysiological and other functional assays.

Table 1: Potency of this compound on Kir7.1 Channels

ParameterValueCell LineAssay TypeReference
IC₅₀310 nMHEK293 expressing Kir7.1Whole-cell Patch Clamp

Table 2: Selectivity of this compound over other Kir Channels

ChannelSelectivity Fold (over Kir7.1)Assay TypeReference
Kir1.1>17-foldThallium Flux Assay
Kir2.1>17-foldThallium Flux Assay
Kir2.2>17-foldThallium Flux Assay
Kir2.3>17-foldThallium Flux Assay
Kir3.1/3.2>17-foldThallium Flux Assay
Kir4.1>17-foldThallium Flux Assay
Kir6.2/SUR1Equally potentThallium Flux Assay

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Measuring this compound Inhibition of Kir7.1

This protocol is designed for recording Kir7.1 currents in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells stably or transiently expressing the Kir7.1 channel.

1. Cell Preparation:

  • Cell Culture: Culture HEK293 cells expressing Kir7.1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection (for transient expression): Transfect cells with a plasmid encoding the human Kir7.1 subunit using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to aid in the identification of transfected cells. Recordings are typically performed 24-48 hours post-transfection.

  • Plating for Recording: One day before the experiment, plate the cells onto glass coverslips at a low density to allow for easy patching of individual cells.

2. Solutions:

  • Internal (Pipette) Solution (in mM):

    • 140 KCl

    • 2 MgCl₂

    • 10 EGTA

    • 10 HEPES

    • Adjust pH to 7.2 with KOH.

    • Filter the solution using a 0.22 µm syringe filter.

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 4 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

    • The osmolarity of both solutions should be checked and adjusted to be within a physiological range (typically 290-310 mOsm).

3. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration in the recording chamber should not exceed 0.1% to avoid solvent effects.

4. Electrophysiological Recording:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be between 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a selected cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps from -120 mV to +40 mV in 10 mV increments for a duration of 200-500 ms (B15284909) to elicit Kir7.1 currents. A representative experiment measured inhibition at a constant holding potential of -120 mV.

    • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

5. Compound Application and Data Analysis:

  • Baseline Recording: Obtain a stable baseline recording of Kir7.1 currents in the external solution.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate and for the current inhibition to reach a steady state.

  • Data Acquisition: Record the currents in the presence of this compound using the same voltage-clamp protocol.

  • Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the compound.

  • Data Analysis:

    • Measure the peak inward current amplitude at a specific voltage (e.g., -120 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound in Melanocortin System

ML418_Melanocortin_Signaling cluster_neuron POMC Neuron cluster_systemic Systemic Effects This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Membrane Membrane Depolarization Kir71->Membrane Leads to ActionPotential Increased Action Potential Firing Membrane->ActionPotential Causes FoodIntake Decreased Food Intake ActionPotential->FoodIntake BodyWeight Reduced Body Weight ActionPotential->BodyWeight

Caption: Signaling pathway of this compound in the melanocortin system.

Experimental Workflow for this compound Patch-Clamp Protocol

ML418_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture HEK293 Cell Culture (expressing Kir7.1) Plating Plate cells on coverslips CellCulture->Plating WholeCell Establish Whole-Cell Configuration Plating->WholeCell Solutions Prepare Internal & External Solutions Solutions->WholeCell ML418_Prep Prepare this compound Stock & Dilutions Applythis compound Apply this compound ML418_Prep->Applythis compound Baseline Record Baseline Kir7.1 Currents WholeCell->Baseline Baseline->Applythis compound RecordInhibition Record Inhibited Kir7.1 Currents Applythis compound->RecordInhibition MeasureCurrent Measure Current Amplitudes RecordInhibition->MeasureCurrent CalcInhibition Calculate % Inhibition MeasureCurrent->CalcInhibition CRC Construct Concentration- Response Curve CalcInhibition->CRC IC50 Determine IC₅₀ CRC->IC50

Caption: Experimental workflow for the this compound patch-clamp protocol.

References

Application Notes and Protocols for Utilizing ML418 in HEK293 Cells for Kir7.1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various tissues, including the brain, eye, and uterus.[1][2][3] Dysregulation of Kir7.1 function has been implicated in several channelopathies. ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 channel, making it an invaluable tool for investigating the physiological and pathophysiological roles of this channel.[2][3] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney (HEK293) cells expressing Kir7.1.

Mechanism of Action

This compound acts as a pore blocker of the Kir7.1 channel. Site-directed mutagenesis studies have indicated that its binding site is located within the ion conduction pathway of the channel.

Quantitative Data: this compound Selectivity Profile

This compound exhibits sub-micromolar potency for Kir7.1 and displays significant selectivity over other Kir channel subtypes, with the notable exception of Kir6.2/SUR1. The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of Kir channels, as determined in studies utilizing HEK293 cells.

Kir Channel SubtypeIC50 (µM)Selectivity Fold (vs. Kir7.1)
Kir7.1 0.31 1
Kir1.1>30>97
Kir2.1>30>97
Kir2.2>30>97
Kir2.3>30>97
Kir3.1/3.2>30>97
Kir4.1>30>97
Kir6.2/SUR1~0.31~1

Signaling Pathway: G-Protein Independent Coupling of MC4R to Kir7.1

Recent studies have revealed a novel signaling pathway where the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), modulates Kir7.1 activity in a G-protein independent manner. In this pathway, agonist binding to MC4R leads to the inhibition of Kir7.1, while antagonist binding can increase Kir7.1 activity. This interaction plays a crucial role in regulating neuronal excitability.

Kir7_1_MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R Kir7_1 Kir7.1 MC4R->Kir7_1 Inhibits (G-protein independent) MC4R->Kir7_1 Activates (G-protein independent) Depolarization Membrane Depolarization Kir7_1->Depolarization inhibition leads to Hyperpolarization Membrane Hyperpolarization Kir7_1->Hyperpolarization activation leads to Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R binds Antagonist MC4R Antagonist (e.g., AgRP) Antagonist->MC4R binds This compound This compound This compound->Kir7_1 blocks pore

Caption: G-protein independent signaling between MC4R and Kir7.1.

Experimental Workflow for Kir7.1 Studies Using this compound in HEK293 Cells

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on Kir7.1 expressed in HEK293 cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_viability Cytotoxicity Assessment HEK293_Culture HEK293 Cell Culture Transfection Transfection with Kir7.1 construct HEK293_Culture->Transfection Thallium_Flux Thallium Flux Assay Transfection->Thallium_Flux Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp MTT_Assay MTT Assay Transfection->MTT_Assay Data_Analysis Data Analysis (IC50, Current Inhibition) Thallium_Flux->Data_Analysis Patch_Clamp->Data_Analysis MTT_Assay->Data_Analysis This compound This compound Treatment This compound->Thallium_Flux This compound->Patch_Clamp This compound->MTT_Assay

Caption: Workflow for studying this compound effects on Kir7.1 in HEK293 cells.

Experimental Protocols

HEK293 Cell Culture and Transfection

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Plasmid DNA encoding human Kir7.1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • Transfection Complex Preparation (per well):

    • In a sterile tube, dilute 2.5 µg of Kir7.1 plasmid DNA into 250 µL of Opti-MEM.

    • In a separate sterile tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of DNA-lipid complex dropwise to each well.

  • Post-Transfection: Incubate the cells for 24-48 hours before proceeding with functional assays. For stable cell lines, follow the appropriate selection protocol using an antibiotic resistance gene co-expressed with Kir7.1.

Thallium Flux Assay

This assay provides a high-throughput method to measure Kir7.1 channel activity by monitoring the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells expressing Kir7.1

  • 384-well black-walled, clear-bottom plates

  • Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Stimulus Buffer containing Thallium Sulfate (Tl2SO4)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed Kir7.1-expressing HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions to the appropriate wells. Include vehicle (DMSO) controls.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Influx Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence for a few seconds.

    • Use the instrument's automated injection system to add the Thallium Stimulus Buffer.

    • Continue to record the fluorescence kinetically for 2-5 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir7.1 channel activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kir7.1 channels in individual cells.

Materials:

  • HEK293 cells expressing Kir7.1 grown on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Pipette puller

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution

Protocol:

  • Coverslip Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing:

    • Under visual control, approach a cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit Kir7.1 currents. A typical protocol is to step the voltage from -120 mV to +60 mV in 20 mV increments.

  • This compound Application:

    • Record baseline Kir7.1 currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application. Calculate the percentage of current inhibition.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the potential cytotoxicity of this compound on HEK293 cells.

Materials:

  • HEK293 cells expressing Kir7.1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound stock solution

  • Absorbance plate reader

Protocol:

  • Cell Seeding: Seed Kir7.1-expressing HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

Logical Relationship: this compound Selectivity

The following diagram illustrates the selectivity of this compound for Kir7.1 over other Kir channel family members.

ML418_Selectivity This compound This compound Kir7_1 Kir7.1 (IC50 = 0.31 µM) This compound->Kir7_1 High Potency Kir6_2 Kir6.2/SUR1 (IC50 ≈ 0.31 µM) This compound->Kir6_2 High Potency Kir1_1 Kir1.1 (IC50 > 30 µM) This compound->Kir1_1 Low Potency Kir2_1 Kir2.1 (IC50 > 30 µM) This compound->Kir2_1 Low Potency Kir4_1 Kir4.1 (IC50 > 30 µM) This compound->Kir4_1 Low Potency Other_Kirs Other Kir Channels (IC50 > 30 µM) This compound->Other_Kirs Low Potency

Caption: Potency and selectivity of this compound against various Kir channels.

References

ML418 Administration and Dosage in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 inward-rectifier potassium channel.[1] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes.[2][3] In rodent models, this compound has shown potential for investigating neurological, metabolic, and other disorders.[4][5] These application notes provide detailed protocols for the preparation and administration of this compound in mice and rats, along with available pharmacokinetic and dosage data to guide researchers in their experimental design.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueRoute of AdministrationDosageVehicleAnimal ModelReference
Cmax 0.20 µMIntraperitoneal (IP)30 mg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMouse[1][6]
Tmax 3 hoursIntraperitoneal (IP)30 mg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMouse[1][6]
Brain:Plasma Kp 10.9Intraperitoneal (IP)30 mg/kg10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMouse[1][6]

Note: As of the current literature, detailed pharmacokinetic data for this compound in rats is not available. Researchers should perform pilot studies to determine the pharmacokinetic profile in this species.

Table 2: Reported Dosages of this compound in Mice
DosageRoute of AdministrationEffectAnimal ModelReference
5 - 7.5 mg/kgIntraperitoneal (IP)Decreased 24-hour food intake and induced weight lossWild-type mice[4][5]
30 mg/kgIntraperitoneal (IP)Used for pharmacokinetic profilingMouse[1][6]

Note: Efficacy and toxicity at different doses and for other routes of administration have not been extensively reported. Dose-response studies are recommended for specific research applications.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Administration

This protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal injection of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: In a sterile microcentrifuge tube, prepare the vehicle by combining the following in the specified order, vortexing well after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile saline

  • Dissolve this compound in the vehicle: Add the calculated amount of this compound powder to the prepared vehicle.

  • Ensure complete dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved, resulting in a clear solution. The solubility of this compound in this vehicle is reported to be ≥ 2.08 mg/mL.[6]

  • Storage: Use the freshly prepared solution for administration. If short-term storage is necessary, it should be done at -20°C for up to one month or at -80°C for up to six months, though fresh preparation is recommended.[7]

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice and Rats

This protocol outlines the standard procedure for intraperitoneal injection in rodents.

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL)

  • Appropriate gauge sterile needles (e.g., 25-27G for mice, 23-25G for rats)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, a two-person technique may be preferred for safe handling.

  • Injection Site Identification: Position the animal on its back with the head tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant to avoid puncturing the cecum (on the right side in mice) or bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: Once confident of correct needle placement, inject the this compound solution smoothly. The maximum recommended injection volume is typically 10 ml/kg.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions post-injection.

Protocol 3: Considerations for Oral and Intravenous Administration

Detailed protocols for oral (PO) and intravenous (IV) administration of this compound are not yet established in the literature. Researchers wishing to use these routes should consider the following:

  • Oral Administration (Gavage):

    • Vehicle Selection: A common vehicle for oral gavage of hydrophobic compounds is 10% DMSO in 90% corn oil.[6] The solubility of this compound in this vehicle is reported to be ≥ 2.08 mg/mL.[6] Other options may include aqueous solutions with suspending agents like carboxymethyl cellulose.

    • Procedure: Standard oral gavage techniques using a proper gauge feeding needle should be followed. The volume should not exceed 10 ml/kg.

    • Bioavailability: The oral bioavailability of this compound has not been reported. It is crucial to conduct pharmacokinetic studies to determine the extent of absorption.

  • Intravenous Administration (Bolus or Infusion):

    • Vehicle Selection: The vehicle used for IP injection (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) may be adaptable for IV administration, but its suitability and potential for hemolysis should be carefully evaluated. Formulations for IV administration must be sterile and free of particulates.

    • Procedure: Administration is typically via the tail vein in both mice and rats. The injection should be performed slowly. Maximum bolus injection volumes are generally around 5 ml/kg.

    • Pharmacokinetics: IV administration will result in 100% bioavailability and will serve as a reference for determining the bioavailability of other routes.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Administration cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration calc Calculate this compound Dose prep_veh Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) dissolve Dissolve this compound in Vehicle calc->dissolve restrain Restrain Animal dissolve->restrain inject Administer this compound Solution (e.g., Intraperitoneal) restrain->inject monitor Monitor Animal for Adverse Effects inject->monitor collect Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis monitor->collect

Caption: Workflow for this compound preparation and administration in rodent models.

signaling_pathway Proposed Signaling Pathway of Kir7.1 Inhibition by this compound This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibition K_efflux K+ Efflux Kir71->K_efflux Decreased Membrane_Potential Membrane Depolarization K_efflux->Membrane_Potential Cellular_Function Altered Cellular Function (e.g., Neuronal Excitability, Hormone Secretion) Membrane_Potential->Cellular_Function

Caption: this compound inhibits Kir7.1, leading to altered cellular function.

References

Application Notes and Protocols: ML418 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] With a sub-micromolar IC50 value and significant selectivity over other Kir channels, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Kir7.1 in the nervous system.[1][2] Kir7.1 channels are expressed in various brain regions, including the hypothalamus, and are functionally coupled to the melanocortin-4 receptor (MC4R), playing a key role in the regulation of neuronal excitability, energy homeostasis, and food intake. These application notes provide detailed protocols and data for the use of this compound in neuroscience research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Kir7.1Thallium Flux310
Kir7.1Whole-Cell Patch Clamp1500

Table 2: Selectivity of this compound Against Other Kir Channels

ChannelSelectivity (fold vs. Kir7.1)Reference
Kir1.1>17
Kir2.1>17
Kir2.2>17
Kir2.3>17
Kir3.1/3.2>17
Kir4.1>17
Kir6.2/SUR1~1 (equally potent)

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mouse

ParameterValueAdministration RouteDosageReference
Cmax0.20 µMIntraperitoneal (IP)30 mg/kg
Tmax3 hoursIntraperitoneal (IP)30 mg/kg
Brain:Plasma Kp10.9Intraperitoneal (IP)30 mg/kg

Signaling Pathway

This compound exerts its effects in the central nervous system primarily by blocking the Kir7.1 channel, which is a key downstream effector of the Melanocortin-4 Receptor (MC4R) in hypothalamic neurons, particularly within the paraventricular nucleus (PVN). The MC4R-Kir7.1 signaling pathway is crucial for regulating neuronal firing and energy balance.

ML418_Signaling_Pathway alphaMSH α-MSH (Anorexigenic) MC4R MC4R alphaMSH->MC4R Binds to AgRP AgRP (Orexigenic) AgRP->MC4R Binds to Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits MC4R->Kir71 Activates Depolarization Membrane Depolarization Kir71->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization Kir71->Hyperpolarization Leads to IncFiring Increased Neuronal Firing Depolarization->IncFiring Causes DecFiring Decreased Neuronal Firing Hyperpolarization->DecFiring Causes This compound This compound This compound->Kir71 Blocks

Caption: MC4R-Kir7.1 signaling pathway and the action of this compound.

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound using Thallium Flux Assay

This protocol is designed to assess the inhibitory effect of this compound on Kir7.1 channel activity in a high-throughput format.

Materials:

  • HEK293 cells stably expressing Kir7.1

  • This compound

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM)

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing Thallium Sulfate)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed Kir7.1-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the thallium-sensitive dye for 60-90 minutes at room temperature.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add the Thallium Stimulus Buffer to all wells simultaneously.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time. The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir7.1 channels.

  • Data Analysis: Calculate the rate of thallium flux for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value.

Thallium_Flux_Workflow start Start cell_plating Seed Kir7.1-HEK293 cells in 384-well plate start->cell_plating dye_loading Load cells with Thallium-sensitive dye cell_plating->dye_loading compound_addition Add this compound (various concentrations) dye_loading->compound_addition plate_reader Place plate in fluorescence reader compound_addition->plate_reader stimulus_addition Add Thallium Stimulus Buffer plate_reader->stimulus_addition data_acquisition Measure fluorescence kinetically stimulus_addition->data_acquisition data_analysis Calculate flux rate and determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for the Thallium Flux Assay.
Protocol 2: Electrophysiological Analysis of this compound using Whole-Cell Patch Clamp

This protocol allows for the direct measurement of Kir7.1 currents and their inhibition by this compound in individual cells.

Materials:

  • Cultured neurons or HEK293 cells expressing Kir7.1

  • This compound

  • External solution (e.g., containing in mM: 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 3-5 MΩ. Fill the pipettes with the internal solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir7.1 currents.

  • This compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Data Acquisition and Analysis: Record the currents before and after the application of this compound. Measure the reduction in current amplitude to determine the inhibitory effect and construct a dose-response curve.

Patch_Clamp_Workflow start Start prepare_pipette Prepare and fill patch pipette start->prepare_pipette prepare_cells Prepare cells in recording chamber prepare_pipette->prepare_cells form_seal Form Giga-seal on a single cell prepare_cells->form_seal go_whole_cell Establish whole-cell configuration form_seal->go_whole_cell record_baseline Record baseline Kir7.1 currents go_whole_cell->record_baseline apply_this compound Apply this compound via perfusion record_baseline->apply_this compound record_inhibition Record inhibited currents apply_this compound->record_inhibition analyze_data Analyze current reduction and determine IC50 record_inhibition->analyze_data end End analyze_data->end

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Protocol 3: In Vivo Administration of this compound for Behavioral Studies in Mice

This protocol describes the intraperitoneal administration of this compound to study its effects on behavior, such as food intake.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)

  • Mice

  • Syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 10 µL/g injection volume). Vortex or sonicate to ensure complete dissolution.

  • Animal Handling: Weigh the mouse to determine the exact injection volume. Gently restrain the mouse.

  • Intraperitoneal (IP) Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution or vehicle.

  • Behavioral Observation: Place the mouse back into its home cage and monitor for any adverse effects. Proceed with the planned behavioral paradigm (e.g., monitoring food intake over a specific period).

  • Data Collection: Record the relevant behavioral data according to the experimental design.

Protocol 4: Immunohistochemical Staining for Kir7.1 in Mouse Brain Tissue

This protocol outlines the steps for visualizing the distribution of Kir7.1 channels in the brain.

Materials:

  • Mouse brain tissue (fixed and sectioned)

  • Primary antibody against Kir7.1

  • Fluorescently labeled secondary antibody

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect the brain in sucrose (B13894) solution and section it using a cryostat.

  • Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step, such as heating the sections in a citrate (B86180) buffer.

  • Blocking: Incubate the brain sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against Kir7.1 diluted in blocking solution overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the sections three times with PBS, protected from light.

  • Mounting: Mount the sections on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

This compound is an invaluable tool for dissecting the role of Kir7.1 channels in neuronal function and dysfunction. The protocols and data presented here provide a framework for researchers to effectively utilize this selective inhibitor in their neuroscience investigations, from in vitro channel characterization to in vivo behavioral studies. Adherence to these detailed methodologies will facilitate reproducible and high-quality data generation, ultimately advancing our understanding of the physiological significance of Kir7.1 in the brain.

References

Application Notes and Protocols for Studying Uterine Contractility with ML418 Ex Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine contractility is a complex physiological process crucial for reproductive functions such as parturition. Dysregulation of this process can lead to serious clinical conditions, including preterm labor and postpartum hemorrhage. The inwardly rectifying potassium (Kir) channel Kir7.1 has emerged as a key regulator of uterine excitability.[1][2][3][4] This channel contributes to the maintenance of a hyperpolarized myometrial membrane potential, promoting uterine quiescence during pregnancy.[1] Inhibition of Kir7.1 leads to membrane depolarization, an influx of extracellular calcium, and subsequent myometrial contraction.

ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel. Its ability to induce uterine contractions makes it a valuable pharmacological tool for studying the mechanisms of uterine excitability and a potential lead compound for the development of novel uterotonic agents. These application notes provide a comprehensive guide for utilizing this compound in ex vivo uterine contractility studies.

Principle of the Assay

Ex vivo organ bath systems are the gold standard for studying the contractility of intact smooth muscle tissue, including the myometrium. In this setup, uterine muscle strips are isolated and mounted in a temperature-controlled chamber containing a physiological salt solution. The muscle strips are attached to a force transducer, which records isometric contractions. This system allows for the investigation of the effects of pharmacological agents, such as this compound, on the frequency, amplitude, and duration of uterine contractions. Both spontaneous and agonist-induced contractions can be studied to elucidate the compound's mechanism of action.

Signaling Pathway of this compound-Induced Uterine Contraction

The proposed signaling pathway for this compound-induced uterine contraction is initiated by its specific inhibition of the Kir7.1 channel.

This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibition Membrane_Potential Membrane Depolarization Kir71->Membrane_Potential Leads to Ca_Channel Voltage-Gated Ca²⁺ Channels Membrane_Potential->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Activates Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Catalyzes Contraction Uterine Muscle Contraction Myosin_Phosphorylation->Contraction Results in cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Tissue_Collection Uterine Tissue Collection Dissection Dissect Myometrial Strips Tissue_Collection->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibration & Baseline Recording Mounting->Equilibration ML418_Addition Cumulative Addition of this compound Equilibration->ML418_Addition Recording Record Contractile Activity ML418_Addition->Recording Data_Analysis Analyze Contraction Parameters Recording->Data_Analysis Results Generate Dose-Response Curves & Tables Data_Analysis->Results

References

Application Notes and Protocols for Investigating Melanocortin Signaling with ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The melanocortin system, centered around the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis, appetite, and other physiological processes. Dysregulation of this pathway is implicated in obesity and other metabolic disorders. The inwardly rectifying potassium channel Kir7.1 is functionally coupled to MC4R, where agonist binding to MC4R inhibits Kir7.1 activity, leading to neuronal depolarization and increased firing. ML418 is a potent and selective inhibitor of the Kir7.1 potassium channel. By blocking Kir7.1, this compound can be utilized as a chemical probe to investigate the downstream functional consequences of MC4R signaling, effectively mimicking aspects of MC4R activation. These application notes provide detailed protocols for using this compound to study melanocortin signaling in various experimental paradigms.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound
TargetAssay TypeIC50 (µM)Selectivity vs. Kir7.1Reference
Kir7.1 Tl+ Flux 0.31 - [1][2][3]
Kir1.1Tl+ Flux>30>97-fold[1]
Kir2.1Tl+ Flux>30>97-fold[1]
Kir2.2Tl+ Flux>30>97-fold
Kir2.3Tl+ Flux>30>97-fold
Kir3.1/3.2Tl+ Flux>30>97-fold
Kir4.1Tl+ Flux>30>97-fold
Kir6.2/SUR1Tl+ Flux1.9~6-fold
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueUnitDosingReference
Cmax 0.20 µM 30 mg/kg (i.p.) ****
Tmax 3 hours 30 mg/kg (i.p.) ****
Brain:Plasma Ratio (Kp) 10.9 - 30 mg/kg (i.p.) ****

Signaling Pathways and Experimental Workflows

cluster_0 Melanocortin-4 Receptor (MC4R) Signaling alphaMSH α-MSH MC4R MC4R alphaMSH->MC4R Binds Gs Gαs MC4R->Gs Activates Kir71 Kir7.1 Channel (Open) MC4R->Kir71 Inhibits (G-protein independent) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Kir71_closed Kir7.1 Channel (Closed) Depolarization Neuronal Depolarization Kir71_closed->Depolarization Leads to Firing Increased Neuronal Firing Depolarization->Firing Causes This compound This compound This compound->Kir71 Blocks

Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathways.

cluster_1 Experimental Workflow: Investigating Melanocortin Signaling with this compound start Start in_vitro In Vitro Characterization start->in_vitro tl_flux Thallium Flux Assay (HEK293 cells co-expressing MC4R and Kir7.1) in_vitro->tl_flux Assess direct MC4R-Kir7.1 coupling electrophysiology Patch-Clamp Electrophysiology (Primary neurons or cell lines) in_vitro->electrophysiology Measure ion channel activity and neuronal excitability cAMP_assay cAMP Assay (MC4R-expressing cells) in_vitro->cAMP_assay Investigate Gs-pathway crosstalk in_vivo In Vivo Validation in_vitro->in_vivo data_analysis Data Analysis and Interpretation tl_flux->data_analysis electrophysiology->data_analysis cAMP_assay->data_analysis feeding Feeding Behavior Studies (Rodent models) in_vivo->feeding Evaluate effects on appetite neuronal_activity In Vivo Neuronal Activity Recording (e.g., fiber photometry) in_vivo->neuronal_activity Correlate behavior with neural circuit activity feeding->data_analysis neuronal_activity->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Investigating Melanocortin Signaling with this compound.

Experimental Protocols

Protocol 1: Thallium Flux Assay to Measure MC4R-Kir7.1 Coupling

This assay measures the activity of the Kir7.1 channel by quantifying the influx of thallium (Tl+), a surrogate for K+, into cells. Inhibition of Kir7.1 by MC4R activation (e.g., by α-MSH) will decrease Tl+ flux. This compound can be used as a positive control for Kir7.1 inhibition and to probe the G-protein independence of the MC4R-Kir7.1 interaction.

Materials:

  • HEK293 cells stably co-expressing human MC4R and Kir7.1 (M125R variant recommended for enhanced signal).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Thallium-sensitive fluorescent dye (e.g., Thallos-AM).

  • Stimulus Buffer containing Tl2SO4.

  • This compound stock solution (in DMSO).

  • α-MSH (melanocortin agonist).

  • AgRP (melanocortin antagonist/inverse agonist).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader.

Procedure:

  • Cell Plating: Seed the MC4R/Kir7.1-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then load with the thallium-sensitive dye for approximately 1 hour at room temperature.

  • Compound Addition:

    • Control Wells: Add Assay Buffer with DMSO (vehicle control).

    • This compound Wells: Add this compound to final concentrations ranging from 10 nM to 30 µM to determine its IC50 for Kir7.1 inhibition. A concentration of ~1-5 µM should provide near-maximal inhibition.

    • Agonist/Antagonist Wells: Add α-MSH (e.g., 100 nM) to observe MC4R-mediated inhibition of Kir7.1, or AgRP to observe potential basal activity modulation.

    • Combination Wells: To test for G-protein independence, pre-incubate cells with inhibitors of the Gs pathway (e.g., Rp-cAMPS) before adding α-MSH. This compound can be used in parallel to confirm maximal Kir7.1 inhibition.

  • Incubation: Incubate the plate with the compounds for 20-30 minutes at room temperature.

  • Thallium Flux Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence for 10-20 seconds. Add the Thallium-containing Stimulus Buffer and immediately begin recording the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of influx for each well. Normalize the data to the vehicle control. Plot dose-response curves to determine IC50 values.

Expected Results:

  • α-MSH treatment will decrease the rate of Tl+ flux, indicating inhibition of Kir7.1.

  • This compound will dose-dependently decrease the rate of Tl+ flux, serving as a positive control for Kir7.1 blockade.

  • The effect of α-MSH on Tl+ flux should persist even in the presence of Gs pathway inhibitors, demonstrating G-protein independent coupling, while the effect of this compound will be independent of MC4R activation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure Neuronal Excitability

This protocol directly measures the electrical activity of neurons expressing MC4R. Activation of MC4R by α-MSH is expected to cause depolarization due to the inhibition of Kir7.1. This compound can be used to confirm the role of Kir7.1 in this process.

Materials:

  • Primary hypothalamic neurons or a suitable neuronal cell line expressing MC4R.

  • Standard external and internal solutions for whole-cell patch-clamp recording.

  • Patch-clamp rig with amplifier and data acquisition system.

  • This compound stock solution (in DMSO).

  • α-MSH.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices containing MC4R-expressing neurons (e.g., from the paraventricular nucleus of the hypothalamus).

  • Recording: Establish a whole-cell patch-clamp recording from an MC4R-expressing neuron.

  • Baseline Measurement: Record the resting membrane potential and firing rate in response to current injections.

  • Agonist Application: Perfuse the bath with α-MSH (e.g., 100-500 nM) and record the changes in membrane potential and firing rate.

  • This compound Application:

    • Direct Effect: After washing out the agonist, perfuse with this compound (e.g., 1-10 µM) to observe its direct effect on neuronal excitability.

    • Occlusion Experiment: In the presence of a saturating concentration of this compound, re-apply α-MSH.

  • Data Analysis: Measure the change in resting membrane potential and the frequency of action potentials before and after the application of α-MSH and this compound.

Expected Results:

  • Application of α-MSH should cause depolarization and an increase in the firing rate of MC4R neurons.

  • Application of this compound alone should also cause depolarization and increased firing, mimicking the effect of MC4R activation by blocking the Kir7.1 channel.

  • In the presence of this compound, the depolarizing effect of α-MSH should be significantly occluded, confirming that the agonist's effect on excitability is primarily mediated through the inhibition of Kir7.1.

Protocol 3: In Vivo Feeding Behavior Study

This protocol assesses the effect of this compound on food intake in rodent models, a key behavioral output of the melanocortin system.

Materials:

  • Mice or rats.

  • This compound for in vivo use.

  • Vehicle solution (e.g., saline with a small percentage of DMSO and a surfactant like Tween-80).

  • Metabolic cages for monitoring food and water intake.

  • MC4R knockout mice (for control experiments).

Procedure:

  • Acclimation: Acclimate the animals to the metabolic cages and handling procedures.

  • Fasting: Fast the animals overnight to induce a robust feeding response.

  • Drug Administration: Administer this compound (e.g., 5-30 mg/kg, intraperitoneally) or vehicle to separate groups of animals.

  • Re-feeding and Monitoring: Return the animals to their cages with pre-weighed food and water. Measure cumulative food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Also, monitor body weight changes.

  • Control Experiment: To confirm the MC4R-dependence of the observed effects, perform the same experiment in MC4R knockout mice.

Expected Results:

  • This compound is expected to decrease food intake and body weight in wild-type animals, consistent with the anorexigenic effect of MC4R activation.

  • The anorexic effect of this compound should be attenuated or absent in MC4R knockout mice, demonstrating that its behavioral effects are mediated through the melanocortin pathway's downstream effector, Kir7.1.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of Kir7.1 in melanocortin signaling. By selectively blocking this ion channel, researchers can probe the G-protein independent signaling of MC4R and its contribution to neuronal excitability and the regulation of feeding behavior. The protocols outlined above provide a framework for utilizing this compound to advance our understanding of the melanocortin system and its potential as a therapeutic target.

References

Preparation of ML418 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of ML418, a selective inhibitor of the Kir7.1 potassium channel, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a potent and selective small molecule inhibitor of the inward rectifier potassium channel Kir7.1, with an IC50 of 0.31 μM.[1][2][3] It also shows inhibitory activity against Kir6.2.[2][4] Due to its role in regulating neuronal excitability, this compound is a valuable tool for research in neuroscience, cardiovascular disease, and other physiological areas. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for this compound due to its high solubilizing capacity for both polar and nonpolar compounds.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound and DMSO is essential for accurate stock solution preparation. The table below summarizes key quantitative data.

ParameterValueReference
This compound
Molecular Weight377.87 g/mol
CAS Number1928763-08-9
Solubility in DMSOUp to 20 mM (7.56 mg/mL)
Alternate Solubility Data20.83 mg/mL (55.12 mM)
Purity≥98%
Storage (Powder)-20°C for up to 3 years
DMSO
Molecular Weight78.13 g/mol
Density1.10 g/mL
Purity≥99.9% (Molecular Biology Grade)
StorageRoom Temperature

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.

Materials and Equipment
  • This compound powder (≥98% purity)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture, as DMSO is hygroscopic.

  • Weigh this compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.78 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example: 10 mM x 0.001 L x 377.87 g/mol = 3.7787 mg

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolve this compound: Close the tube or vial securely and vortex the mixture until the this compound is completely dissolved. A clear solution should be obtained.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve with vortexing, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution. However, avoid excessive heat to prevent degradation of the compound.

  • Labeling: Clearly label the tube or vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored at -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Is Solution Clear? dissolve->check_sol sonicate Optional: Gentle Warming or Sonication check_sol->sonicate No label_tube Label Aliquots check_sol->label_tube Yes sonicate->dissolve store Store at -20°C or -80°C label_tube->store use Use in Experiments store->use finish End use->finish

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway of this compound

This compound This compound Kir7_1 Kir7.1 Potassium Channel This compound->Kir7_1 Inhibits K_ion_efflux K+ Ion Efflux Kir7_1->K_ion_efflux Mediates Membrane_Hyperpolarization Membrane Hyperpolarization K_ion_efflux->Membrane_Hyperpolarization Leads to

Caption: Inhibitory action of this compound on the Kir7.1 channel.

References

Application Notes and Protocols for ML418 in Ocular Electrolyte Homeostasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML418 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2] This channel is critically involved in maintaining electrolyte homeostasis in various tissues, including the eye.[1][2] In the ocular environment, Kir7.1 is predominantly expressed in the retinal pigment epithelium (RPE) and the ciliary body epithelium, where it plays a crucial role in regulating ion and fluid transport.[3] Dysfunction of Kir7.1 is associated with severe inherited eye diseases, such as Leber Congenital Amaurosis and Snowflake Vitreoretinal Degeneration, highlighting its importance in normal vision. This compound, with its sub-micromolar potency and high selectivity, serves as an invaluable pharmacological tool for elucidating the physiological roles of Kir7.1 in the eye and for exploring its therapeutic potential.

These application notes provide a comprehensive guide for utilizing this compound to study electrolyte homeostasis in the eye, including detailed protocols for key experiments and a summary of its pharmacological properties.

Pharmacological Profile of this compound

This compound acts as a pore blocker of the Kir7.1 channel. Its inhibitory activity and selectivity have been characterized using both fluorescence-based thallium flux assays and electrophysiological recordings.

Table 1: Inhibitory Potency (IC50) of this compound on Kir7.1

Assay MethodCell TypeIC50 (nM)Reference
Thallium Flux AssayHEK293 cells1300
Whole-Cell Patch-ClampHEK293 cells310

Table 2: Selectivity Profile of this compound against other Kir Channels (Thallium Flux Assay)

Kir Channel SubtypeIC50 (µM)Selectivity (fold) vs. Kir7.1Reference
Kir1.1 (ROMK1)>30>23
Kir2.1>30>23
Kir2.2>30>23
Kir2.3>30>23
Kir3.1/3.2>30>23
Kir4.1>30>23
Kir6.2/SUR11.9~0.7 (equipotent)

Signaling Pathways and Experimental Workflows

Kir7.1 in Retinal Pigment Epithelium (RPE) Ion Transport

The Kir7.1 channel is a key component of the ion transport machinery in the apical membrane of RPE cells. It works in concert with the Na+/K+-ATPase to maintain the appropriate ionic gradients across the cell membrane, which drives fluid transport from the subretinal space to the choroid. This process is essential for retinal adhesion and photoreceptor health.

RPE_Ion_Transport cluster_SRS Subretinal Space cluster_RPE RPE Cell cluster_Choroid Choroid K_SRS K+ Kir7_1 Kir7.1 K_SRS->Kir7_1 K+ efflux NKCC NKCC K_SRS->NKCC K_in K+ Kir7_1->K_in NaK_ATPase Na+/K+-ATPase Na_in Na+ NaK_ATPase->Na_in K_Choroid K+ NaK_ATPase->K_Choroid 2K+ in NKCC->K_in NKCC->Na_in Cl_in Cl- NKCC->Cl_in K_in->NaK_ATPase Na_Choroid Na+ Na_Choroid->NaK_ATPase 3Na+ out Na_SRS->NKCC Cl_SRS->NKCC This compound This compound This compound->Kir7_1 Inhibition

Caption: Ion transport pathways in the RPE regulated by Kir7.1.

Experimental Workflow for Studying this compound Effects

A typical workflow for investigating the impact of this compound on ocular electrolyte homeostasis involves a combination of in vitro and in vivo techniques to assess changes in ion channel function, cellular physiology, and overall tissue response.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation culture Ocular Cell Culture (e.g., RPE, Ciliary Epithelium) flux_assay Thallium Flux Assay culture->flux_assay patch_clamp Whole-Cell Patch-Clamp culture->patch_clamp ussing Ussing Chamber Electrophysiology culture->ussing quant_data Quantitative Data Analysis (IC50, Current Density, etc.) flux_assay->quant_data patch_clamp->quant_data ussing->quant_data animal_model Animal Model (e.g., Mouse) drug_admin This compound Administration (e.g., Intravitreal Injection) animal_model->drug_admin erg Electroretinography (ERG) drug_admin->erg erg->quant_data interpretation Physiological Interpretation quant_data->interpretation

Caption: General experimental workflow for this compound studies.

Experimental Protocols

1. Cell Culture: Human Retinal Pigment Epithelial (hRPE) Cells

This protocol is adapted from established methods for the culture of highly polarized human RPE cells.

Materials:

  • Human fetal donor eyes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dispase

  • Trypsin-EDTA

  • Transwell inserts (0.4 µm pore size)

  • Extracellular matrix coating (e.g., Matrigel or laminin)

Procedure:

  • Isolation:

    • Dissect the anterior segment and vitreous from the eyecup.

    • Gently separate the neural retina from the RPE layer.

    • Incubate the RPE-choroid-sclera complex in Dispase solution to loosen the RPE sheet.

    • Carefully peel the RPE sheet from the choroid.

  • Plating and Expansion:

    • Dissociate the RPE sheet into single cells using Trypsin-EDTA.

    • Plate the cells onto coated culture flasks in DMEM supplemented with 10-20% FBS and antibiotics.

    • Culture at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • Polarized Culture on Transwells:

    • Once confluent, trypsinize the cells and seed them onto coated Transwell inserts.

    • Maintain the culture for 4-6 weeks to allow for differentiation and polarization, characterized by the formation of tight junctions and development of high transepithelial electrical resistance (TEER).

2. Thallium Flux Assay for Kir7.1 Inhibition

This non-radioactive, fluorescence-based assay is suitable for high-throughput screening of Kir7.1 inhibitors.

Materials:

  • HEK293 cells stably expressing Kir7.1

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Thallium sulfate (B86663) (Tl2SO4)

  • Potassium sulfate (K2SO4)

  • This compound stock solution in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating:

    • Seed Kir7.1-expressing HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well.

    • Incubate overnight at 37°C.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions, typically for 60-90 minutes at room temperature.

  • Compound Incubation:

    • Add varying concentrations of this compound (or other test compounds) to the wells and incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add a stimulus solution containing a mixture of Tl2SO4 and K2SO4 to initiate thallium influx through open Kir7.1 channels.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the rate of thallium influx from the fluorescence signal.

    • Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of Kir7.1 channel currents and their inhibition by this compound.

Materials:

  • Cultured RPE cells or HEK293 cells expressing Kir7.1 on glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes.

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

  • This compound stock solution.

Procedure:

  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with extracellular solution.

    • Pull a glass pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation:

    • Approach a cell with the pipette tip while applying positive pressure.

    • Once in contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Current Recording:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit Kir7.1 currents.

    • Record the baseline currents.

  • This compound Application:

    • Perfuse the chamber with an extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of the inhibitor.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve to determine the IC50.

4. In Vivo Electroretinography (ERG) in Mice

ERG is used to assess the function of the retina in live animals and can be used to evaluate the effect of this compound on retinal electrical activity.

Materials:

  • C57BL/6 mice

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine) eye drops

  • ERG recording system with contact lens electrodes

  • Ganzfeld dome for light stimulation

  • This compound solution for intravitreal injection

Procedure:

  • Animal Preparation:

    • Dark-adapt the mice overnight.

    • Under dim red light, anesthetize the mouse.

    • Apply mydriatic and topical anesthetic eye drops.

  • Electrode Placement:

    • Place a ground electrode subcutaneously in the tail or back.

    • Place a reference electrode subcutaneously on the head.

    • Place the active contact lens electrode on the cornea, ensuring good contact with a drop of methylcellulose.

  • Baseline ERG Recording:

    • Place the mouse in the Ganzfeld dome.

    • Record scotopic (dark-adapted) ERGs in response to a series of light flashes of increasing intensity. This will include the a-wave (photoreceptor response) and b-wave (bipolar cell response).

    • To measure the c-wave (RPE response), a longer duration stimulus is required.

  • This compound Administration:

    • Perform a baseline ERG.

    • Administer this compound via intravitreal injection.

  • Post-Injection ERG Recording:

    • At desired time points after injection, re-anesthetize the mouse and record ERGs as in step 3.

  • Data Analysis:

    • Measure the amplitudes and implicit times of the a-, b-, and c-waves.

    • Compare the pre- and post-injection ERG waveforms to determine the effect of this compound on retinal function. A reduction in the c-wave amplitude would be indicative of RPE dysfunction.

References

Troubleshooting & Optimization

ML418 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Kir7.1 potassium channel blocker, ML418.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the inward-rectifier potassium channel Kir7.1 (KCNJ13).[1][2][3][4][5] It functions as a pore blocker, physically obstructing the flow of potassium ions through the channel.[4] This inhibition leads to depolarization of the cell membrane, which can modulate various physiological processes. This compound has demonstrated utility in studying the roles of Kir7.1 in neurological, cardiovascular, and endocrine systems.[5]

Q2: What is the reported solubility of this compound?

The solubility of this compound can vary depending on the solvent and experimental conditions. There are some conflicting reports, so it is crucial to refer to the manufacturer's product sheet for the specific lot you are using. Generally, this compound is considered to have low aqueous solubility.

Q3: Can this compound interfere with common cell viability assays?

While there is no specific literature detailing the interference of this compound with common cell viability assays, its chemical structure and properties warrant some caution. Compounds with inherent color or that affect cellular metabolic activity can interfere with assays like MTT, which relies on the reduction of a tetrazolium salt by cellular dehydrogenases. Similarly, compounds that affect cellular ATP levels could interfere with luciferase-based ATP assays. It is always recommended to include appropriate controls, such as vehicle-only and compound-only wells (without cells), to assess any potential assay interference.

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.

SolventReported SolubilityMolar Concentration (MW: 377.87 g/mol )Notes
DMSO 0.1 - 1 mg/mL[1]0.26 - 2.64 mMDescribed as "slightly soluble".
up to 8 mg/mL[6]up to 21.17 mMWarming may be required.
7.56 mg/mL[5]20 mM
20.83 mg/mL[3]55.12 mMUltrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.
Ethanol 0.1 - 1 mg/mL[1]0.26 - 2.64 mMDescribed as "slightly soluble".
In Vivo Formulation 1 ≥ 2.08 mg/mL[3][7]≥ 5.50 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2 ≥ 2.08 mg/mL[3][7]≥ 5.50 mM10% DMSO, 90% Corn Oil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator or probe sonicator

  • Water bath

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.7787 mg of this compound (Molar Mass = 377.87 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortexing: Vigorously vortex the tube for 1-2 minutes.

    • Warming (Optional): If the compound does not fully dissolve, warm the tube in a water bath set to 37°C for 5-10 minutes. Vortex again. Caution: The stability of this compound at elevated temperatures for extended periods has not been fully characterized. Avoid excessive heating.

    • Sonication (Optional): If solids are still visible, sonicate the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear. If using a probe sonicator, use short pulses on a low setting to avoid overheating the sample.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Diluting this compound Stock Solution into Aqueous Cell Culture Medium

This protocol provides a stepwise method to minimize precipitation when diluting a DMSO stock of this compound into an aqueous medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to increase the solubility of this compound.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in pre-warmed medium to make a 1 mM solution.

    • Add the DMSO stock to the medium dropwise while gently vortexing.

  • Final Dilution:

    • Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium for a final concentration of 10 µM.

    • Mix gently by pipetting or swirling.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, consider lowering the final concentration of this compound.

Mandatory Visualizations

ML418_Troubleshooting_Workflow start Start: this compound Solubility Issue problem Precipitation observed upon dilution in aqueous media start->problem check_stock Is the stock solution clear? problem->check_stock Check stock first stock_precip Stock solution has precipitated check_stock->stock_precip No dilution_issue Precipitation during dilution check_stock->dilution_issue Yes dissolve_stock Action: Re-dissolve stock (Warm to 37°C, Vortex, Sonicate) stock_precip->dissolve_stock prepare_fresh Action: Prepare fresh stock solution stock_precip->prepare_fresh dissolve_stock->check_stock Re-check prepare_fresh->check_stock Re-check solution1 Solution 1: Lower final concentration of this compound dilution_issue->solution1 solution2 Solution 2: Pre-warm aqueous media to 37°C dilution_issue->solution2 solution3 Solution 3: Perform stepwise dilution dilution_issue->solution3 solution4 Solution 4: Add stock solution dropwise while vortexing dilution_issue->solution4 end End: Clear Solution solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Kir7_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects GPCR Gq-coupled Receptor (e.g., Oxytocin Receptor) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Kir71 Kir7.1 Channel K_efflux Decreased K+ Efflux Kir71->K_efflux Mediates This compound This compound This compound->Kir71 Inhibits (Pore Blocker) Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Modulation Modulation of Cellular Function Depolarization->Modulation

Caption: Simplified signaling pathway of Kir7.1 and its inhibition by this compound.

Logical_Relationship_Solubility cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Precipitation This compound Precipitation Cause1 Low Aqueous Solubility Precipitation->Cause1 Cause2 High Final Concentration Precipitation->Cause2 Cause3 Rapid Dilution ('Solvent Shock') Precipitation->Cause3 Cause4 Low Temperature of Medium Precipitation->Cause4 Solution1 Use DMSO as Stock Solvent Cause1->Solution1 Solution2 Decrease Final Concentration Cause2->Solution2 Solution3 Stepwise Dilution Cause3->Solution3 Solution4 Pre-warm Medium to 37°C Cause4->Solution4

Caption: Logical relationship between this compound solubility problems and solutions.

References

potential off-target effects of ML418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ML418, a selective Kir7.1 potassium channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13), for which it exhibits sub-micromolar inhibitory activity.[1][2][3][4]

Q2: What are the known primary off-target effects of this compound?

A2: The most significant known off-target of this compound is the Kir6.2/SUR1 channel, which it inhibits with potency similar to its primary target, Kir7.1.[1][2][3][5] This is a critical consideration for researchers, as Kir6.2/SUR1 channels are key components of ATP-sensitive potassium (K-ATP) channels, playing important roles in various physiological processes, including insulin (B600854) secretion from pancreatic beta cells.

Q3: Has this compound been screened against a broader panel of targets?

A3: Yes, this compound was evaluated in a EuroFins Lead Profiling panel consisting of 64 GPCRs, ion channels, and transporters. The results of this screening indicated a "relatively clean ancillary pharmacology," suggesting limited off-target activity within this panel.[2][3][6] However, the specific quantitative data from this broad panel screening are not publicly available.

Q4: What should I consider when designing my experiments with this compound?

A4: Given the known off-target effect on Kir6.2/SUR1, it is crucial to consider the expression and function of this channel in your experimental system. It is recommended to use the lowest effective concentration of this compound that elicits the desired effect on Kir7.1 to minimize potential off-target effects. Additionally, including appropriate controls, such as cell lines with and without Kir6.2/SUR1 expression, can help to dissect the on-target versus off-target effects of this compound.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected phenotype not consistent with Kir7.1 inhibition. The observed effect may be due to the inhibition of the off-target Kir6.2/SUR1 channel, especially in cell types where this channel is functionally important (e.g., pancreatic beta cells, certain neurons).1. Verify Target Expression: Confirm the expression levels of both Kir7.1 and Kir6.2/SUR1 in your experimental model (e.g., via qPCR, Western blot, or immunohistochemistry). 2. Use Control Compounds: Compare the effects of this compound with a more selective Kir7.1 inhibitor if available, or with a known Kir6.2/SUR1 inhibitor to see if the phenotype can be replicated. 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down or knock out Kir6.2 or SUR1 to determine if the observed phenotype is dependent on this off-target.
Inconsistent results between different cell lines or tissues. The relative expression levels of Kir7.1 and Kir6.2/SUR1 can vary significantly between different cell types and tissues, leading to different pharmacological responses to this compound.1. Characterize Your Model System: Before initiating experiments, thoroughly characterize the expression profile of relevant Kir channels in your chosen cell lines or tissues. 2. Dose-Response Curves: Generate full dose-response curves for this compound in each experimental system to understand the concentration-dependent effects.
Difficulty in replicating published data. Differences in experimental conditions, such as cell line passage number, culture conditions, or assay methodology, can influence the activity of both on- and off-targets.1. Standardize Protocols: Ensure that your experimental protocols, including cell handling, reagent preparation, and assay conditions, are consistent and well-documented. 2. Confirm Compound Integrity: Verify the purity and concentration of your this compound stock solution.

Quantitative Data on this compound Selectivity

The following table summarizes the inhibitory activity of this compound against a panel of inwardly rectifying potassium (Kir) channels.

Target IC50 (µM) Selectivity vs. Kir7.1
Kir7.1 0.31 -
Kir6.2/SUR1~0.31~1-fold
Kir1.1>10>32-fold
Kir2.1>10>32-fold
Kir2.2>10>32-fold
Kir2.3>10>32-fold
Kir3.1/3.2>10>32-fold
Kir4.1>10>32-fold

Data compiled from multiple sources.[1][2][3][5]

Experimental Protocols

Protocol: Thallium Flux Assay for Assessing Kir Channel Inhibition

This protocol outlines a general method for determining the potency of this compound against Kir channels using a thallium flux assay. This fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the channel.

Materials:

  • Cells stably expressing the Kir channel of interest.

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Thallium stimulus buffer (Assay buffer containing Tl₂SO₄).

  • This compound stock solution (in DMSO).

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells expressing the target Kir channel into 384-well plates and culture overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time.

  • Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the thallium stimulus buffer to initiate Tl+ influx. Continue to record the fluorescence signal over time.

  • Data Analysis: Calculate the rate of thallium influx for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value.

Visualizations

ML418_Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Kir62_SUR1 Kir6.2/SUR1 Channel (K-ATP Channel) This compound->Kir62_SUR1 Inhibition1 Inhibition Kir71->Inhibition1 Physiological_Effect1 Modulation of Cellular Excitability Inhibition1->Physiological_Effect1 Inhibition2 Inhibition Kir62_SUR1->Inhibition2 Physiological_Effect2 e.g., Altered Insulin Secretion Inhibition2->Physiological_Effect2

Caption: Signaling pathway of this compound showing on-target and off-target effects.

Off_Target_Workflow Start Start: Experiment with this compound Observe_Phenotype Observe Unexpected Phenotype Start->Observe_Phenotype Check_Expression Check Kir7.1 and Kir6.2/SUR1 Expression Levels Observe_Phenotype->Check_Expression Is phenotype unexpected? Dose_Response Perform Dose-Response Analysis Check_Expression->Dose_Response Control_Experiments Use Control Compounds (e.g., specific Kir6.2/SUR1 inhibitor) Dose_Response->Control_Experiments Genetic_Approach Genetic Knockdown/Knockout of Kir6.2/SUR1 Control_Experiments->Genetic_Approach Conclusion Deconvolute On-Target vs. Off-Target Effects Genetic_Approach->Conclusion

Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.

References

ML418 Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML418 in cytotoxicity and cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective inhibitor of the Kir7.1 potassium channel, with a reported IC50 value of approximately 0.31 μM.[1][2] Its primary mechanism of action is the blockage of this inward-rectifier potassium channel, which plays a role in maintaining cellular membrane potential and ion homeostasis.[2][3]

Q2: Is this compound expected to be cytotoxic?

Currently, there is limited direct evidence in the scientific literature to suggest that this compound is a broadly cytotoxic agent. Its primary described function is the specific inhibition of the Kir7.1 channel.[3] Any observed cytotoxicity may be cell-type specific, concentration-dependent, or an indirect consequence of Kir7.1 channel inhibition in a particular experimental model.

Q3: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or doxorubicin (B1662922) for general cytotoxicity) should be used to ensure the assay is performing as expected.

  • Untreated Control: Cells that have not been exposed to any treatment provide a baseline for normal cell viability.

Troubleshooting Common Issues in Cell Viability and Apoptosis Assays

Researchers may encounter various issues when performing cell viability and apoptosis assays. Below are troubleshooting guides for common problems.

MTT/MTS Assay Troubleshooting

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Issue 1: High background absorbance in control wells.

Potential Cause Troubleshooting Step
Contamination of media or reagentsUse fresh, sterile media and reagents. Ensure aseptic technique during the experiment.
Phenol (B47542) red interferenceUse phenol red-free media for the assay, or perform a background subtraction with wells containing media and MTT but no cells.
Direct reduction of MTT by this compoundTest this compound in a cell-free system with MTT to see if it directly reduces the tetrazolium salt. If so, consider an alternative viability assay.

Issue 2: Inconsistent or highly variable results between replicates.

Potential Cause Troubleshooting Step
Uneven cell seedingEnsure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal cell numbers into each well.
Incomplete formazan (B1609692) crystal dissolutionAfter adding the solubilization buffer (e.g., DMSO), ensure complete dissolution by gentle mixing or shaking. Visually inspect wells under a microscope before reading the plate.
Edge effectsTo minimize evaporation from outer wells, which can concentrate reagents and affect cell growth, consider not using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS instead.

Issue 3: Unexpected increase in absorbance with increasing this compound concentration.

Potential Cause Troubleshooting Step
This compound interference with metabolic activitySome compounds can paradoxically increase metabolic activity at certain concentrations before inducing cytotoxicity. Correlate MTT results with a different viability assay that measures a distinct parameter (e.g., membrane integrity via LDH assay).
This compound precipitationVisually inspect the wells for any precipitate of this compound, which could interfere with the absorbance reading.
Annexin V/Propidium Iodide (PI) Apoptosis Assay Troubleshooting

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Issue 1: High percentage of Annexin V positive cells in the negative control.

Potential Cause Troubleshooting Step
Harsh cell handlingDuring cell harvesting and washing, use gentle pipetting and centrifugation to avoid mechanical damage to the cell membrane.
Over-trypsinizationIf using adherent cells, minimize the incubation time with trypsin and ensure it is properly neutralized.
Poor cell healthEnsure cells are in the logarithmic growth phase and have high viability before starting the experiment.

Issue 2: No significant increase in apoptotic cells after this compound treatment.

Potential Cause Troubleshooting Step
This compound is not inducing apoptosis at the tested concentrations/time pointsPerform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
Incorrect assay timingApoptosis is a dynamic process. The peak of apoptosis may have been missed. Analyze cells at multiple time points after treatment.
Inappropriate cell lineThe cell line being used may not be susceptible to apoptosis induction via Kir7.1 inhibition.

Issue 3: Large population of double-positive (Annexin V+/PI+) cells.

| Potential Cause | Troubleshooting Step | | Late-stage apoptosis or necrosis | The cells may have progressed to late-stage apoptosis or necrosis. Analyze at earlier time points. | | High concentration of this compound | High concentrations of a compound can induce necrosis rather than apoptosis. Test a wider range of lower concentrations. |

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Reference
TargetKir7.1 Potassium Channel
IC500.31 μM

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control, untreated).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells in culture plates with this compound and controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

ML418_Mechanism_of_Action This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits Ion_Flow K+ Ion Efflux Kir71->Ion_Flow Mediates Membrane_Potential Membrane Hyperpolarization Ion_Flow->Membrane_Potential Maintains Cellular_Function Altered Cellular Function Membrane_Potential->Cellular_Function Regulates

Caption: Mechanism of action of this compound as a Kir7.1 potassium channel inhibitor.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with this compound & Controls A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Buffer E->F G Read Absorbance at 570nm F->G H Calculate Cell Viability G->H

Caption: Experimental workflow for a typical MTT cell viability assay.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

ML418 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during experiments with ML418, a selective Kir7.1 potassium channel blocker. The following information is designed to help you troubleshoot and resolve common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a different IC50 value for this compound than what is reported in the literature?

Possible Causes & Solutions:

  • Experimental Conditions: The reported IC50 of ~310 nM for this compound is determined under specific experimental conditions.[1][2][3] Variations in parameters such as cell type, expression level of Kir7.1, membrane potential, and ion concentrations in your assay can all influence the apparent potency of the inhibitor.

  • Solution Purity and Stability: Ensure the purity of your this compound compound. Degradation of the compound can lead to a decrease in potency. It is recommended to use freshly prepared solutions. This compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Assay-Specific Factors: The type of assay used (e.g., thallium flux, patch-clamp electrophysiology) can yield different IC50 values.[1] Ensure your assay is properly validated and that the chosen endpoint is appropriate for measuring Kir7.1 channel inhibition.

Q2: I am not seeing any effect of this compound in my experimental system. What should I do?

Possible Causes & Solutions:

  • Cellular Expression of Kir7.1: Confirm that your chosen cell line or tissue robustly expresses the Kir7.1 channel. The lack of target expression will result in no observable effect.

  • Compound Solubility: this compound has specific solubility characteristics. Improper dissolution can lead to a lower effective concentration in your assay. A recommended protocol for preparing a working solution involves using DMSO, PEG300, Tween-80, and saline.

  • Dose Range: It is possible the concentrations you are testing are too low. Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective dose for your specific system.

  • Off-Target Effects: While this compound is selective, it does show some activity against Kir6.2/SUR1 at higher concentrations. Consider if this off-target activity could be masking the expected effect in your system.

Q3: I am observing unexpected or off-target effects. How can I troubleshoot this?

Possible Causes & Solutions:

  • Compound Concentration: High concentrations of this compound may lead to off-target effects. It is crucial to use the lowest effective concentration that elicits the desired response.

  • Selectivity Profile: Be aware of the known selectivity profile of this compound. It is at least 17-fold selective for Kir7.1 over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1, but it is equally potent against Kir6.2/SUR1.

  • Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally unrelated Kir7.1 inhibitor or testing the effect of this compound in a Kir7.1 knockout/knockdown model to confirm that the observed effects are target-specific.

Quantitative Data Summary

ParameterValueReference
This compound IC50 (Kir7.1) 310 nM
Selectivity >17-fold vs. Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1
Kir6.2/SUR1 IC50 1.9 µM
In vivo PK (mouse, 30 mg/kg IP) Cmax = 0.20 µM, Tmax = 3 hours
CNS Distribution (mouse) Brain:Plasma Kp = 10.9

Experimental Protocols

Preparation of this compound Stock and Working Solutions:

A common method for preparing this compound for in vivo use is as follows:

  • Prepare a stock solution of 20.8 mg/mL in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach the final volume of 1 mL.

This protocol yields a clear solution of ≥ 2.08 mg/mL. For long-term dosing studies, consider alternative formulations such as suspension in corn oil.

Visualizations

ML418_Mechanism_of_Action cluster_channel Cell Membrane This compound This compound Kir71_channel Kir7.1 Channel Pore This compound->Kir71_channel Binds to pore residues E149 and A150 K_ion K+ Ion Flow Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Blockage reduces Neuronal_Firing Increased Neuronal Firing Membrane_Depolarization->Neuronal_Firing Leads to

Caption: Mechanism of this compound action on the Kir7.1 channel.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_IC50 Is IC50 as expected? Start->Check_IC50 Check_Effect Is there any effect? Check_IC50->Check_Effect No Validate_Protocol Review Experimental Protocol: - Cell line expression - Reagent stability - Assay conditions Check_IC50->Validate_Protocol Yes Check_Off_Target Observing off-target effects? Check_Effect->Check_Off_Target No Validate_Compound Verify Compound Integrity: - Purity - Solubility - Dose range Check_Effect->Validate_Compound Yes Validate_Controls Implement Proper Controls: - Vehicle control - Positive/Negative controls - Kir7.1 KO/KD Check_Off_Target->Validate_Controls Yes Resolved Issue Resolved Check_Off_Target->Resolved No Validate_Protocol->Resolved Validate_Compound->Resolved Validate_Controls->Resolved

Caption: A logical workflow for troubleshooting this compound experiments.

References

minimizing ML418 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML418, a potent and selective Kir7.1 potassium channel blocker. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a small molecule inhibitor of the inward-rectifier potassium channel Kir7.1, with an IC50 value of 0.31 μM. It also shows inhibitory activity against Kir6.2. This compound is utilized in research to investigate the physiological roles of Kir7.1, which is involved in neurological, cardiovascular, endocrine, and muscle functions.[1] Its ability to penetrate the central nervous system makes it a valuable tool for in vivo studies related to melanocortin signaling and energy homeostasis.

Q2: What are the known solubility properties of this compound?

A2: this compound is characterized by its poor solubility in aqueous solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with a maximum concentration of up to 20 mM. However, direct dilution of a DMSO stock solution into aqueous buffers can lead to precipitation. One source describes its solubility in DMSO and ethanol (B145695) as "slightly soluble" in the range of 0.1-1 mg/mL. To achieve higher concentrations in aqueous-based media for in vivo studies, the use of co-solvents is often necessary.

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound upon dilution into aqueous buffers is a common experimental challenge. The following guide provides systematic steps to diagnose and resolve this issue.

Summary of this compound Solubility Data
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO207.56Ultrasonic assistance may be required.
EthanolSlightly Soluble0.1 - 1
Aqueous BufferPoorly SolubleNot specifiedProne to precipitation upon direct dilution.
Common Causes and Solutions for this compound Precipitation
Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.Decrease the final concentration of this compound in the aqueous solution.
High final concentration of DMSO is causing the compound to crash out.Keep the final DMSO concentration in the aqueous solution below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute intermediate stock solution.
The pH of the aqueous buffer is not optimal for this compound solubility.Experiment with adjusting the pH of your buffer. The solubility of many small molecules is pH-dependent.
Cloudiness or visible particles in the final working solution. Incomplete initial dissolution of the this compound powder.When preparing the initial DMSO stock, ensure complete dissolution by vortexing and, if necessary, brief sonication.
Use of co-solvents may be required for higher concentrations.For final concentrations where precipitation is persistent, consider using a co-solvent system. A commonly used formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Precipitation observed over time during the experiment. The compound is unstable in the experimental conditions (e.g., temperature, light exposure).Assess the stability of this compound under your specific experimental conditions. This can be done by preparing the working solution and observing it for precipitation at various time points.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If needed, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Diluted this compound Working Solution in Aqueous Buffer

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed aqueous buffer (e.g., PBS, cell culture media)

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM stock solution to 1 mM in DMSO.

  • Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer while gently vortexing or swirling. This ensures rapid and even dispersion of the compound.

  • Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.1%, to avoid solvent-induced artifacts in your experiment.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, or film). If the solution is clear, it is ready for use.

Visualizations

Experimental Workflow for Minimizing this compound Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshoot Troubleshooting prep1 Equilibrate this compound powder to room temperature prep2 Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM) prep1->prep2 prep3 Vortex and/or sonicate until fully dissolved prep2->prep3 prep4 Aliquot and store at -20°C or -80°C prep3->prep4 dil1 Thaw DMSO stock aliquot prep4->dil1 dil2 Prepare intermediate dilution in DMSO (optional but recommended) dil1->dil2 dil3 Add dropwise to pre-warmed aqueous buffer with gentle vortexing dil2->dil3 dil4 Ensure final DMSO concentration is <0.1% dil3->dil4 check Visually inspect for precipitation dil4->check precip Precipitation Observed check->precip clear Solution is Clear - Proceed with Experiment check->clear sol1 Lower final this compound concentration precip->sol1 sol2 Optimize buffer pH precip->sol2 sol3 Use a co-solvent system (e.g., PEG300, Tween-80) precip->sol3 G cluster_membrane Cell Membrane kir71 Kir7.1 Channel k_ion_in K+ (in) kir71->k_ion_in depolarization Membrane Depolarization kir71->depolarization Inhibition leads to k_ion_out K+ (out) k_ion_out->kir71 K+ Influx hyperpolarization Membrane Hyperpolarization k_ion_in->hyperpolarization Maintains resting membrane potential This compound This compound This compound->kir71 Blocks K+ influx downstream Downstream Cellular Effects (e.g., altered neuronal excitability) depolarization->downstream

References

ML418 Technical Support Center: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of ML418. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2] It is important to protect the compound from moisture.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4][5][6] Solubility in DMSO is reported to be up to 20.83 mg/mL (55.12 mM), though achieving this may require ultrasonication.[1][2] Some suppliers also note solubility in ethanol, though it is described as "slightly soluble".[4]

Q3: How should I store this compound stock solutions?

A3: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2]

Q4: Can I store this compound stock solutions at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods, as this can lead to degradation. For in vivo experiments, it is advised to prepare fresh working solutions on the day of use.[1]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation in a stock solution can include a change in color or the appearance of precipitate that does not redissolve upon warming or sonication. A loss of biological activity or inconsistent experimental results can also be indicative of compound degradation.

Q6: How do multiple freeze-thaw cycles affect this compound stability?

A6: Repeated freeze-thaw cycles can compromise the stability of this compound in solution by introducing moisture, which can lead to hydrolysis, and by potentially causing the compound to precipitate out of solution. It is highly recommended to aliquot stock solutions into single-use volumes to minimize these effects.

Quantitative Data Summary

The following tables provide a summary of the recommended storage conditions and solubility for this compound.

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationCitations
Powder -20°CUp to 3 years[1][2][3]
4°CUp to 2 years[1][2]
In Solvent (DMSO) -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2][7]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesCitations
DMSO 20.83 mg/mL (55.12 mM)Ultrasonic assistance may be needed.[1][2]
20 mM[5]
Up to 8 mg/mLWarming may be required.[7]
Ethanol Slightly soluble (0.1-1 mg/ml)[4]

Troubleshooting Guides

Issue 1: this compound has precipitated out of my DMSO stock solution.

  • Possible Cause 1: Storage Temperature. Storing the solution at a temperature lower than recommended without appropriate solvent choice can lead to precipitation.

    • Solution: Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate to try and redissolve the compound. Before use, visually inspect the solution to ensure all precipitate has dissolved.

  • Possible Cause 2: Exceeded Solubility Limit. The concentration of the stock solution may be too high.

    • Solution: Try diluting the stock solution to a lower concentration. Refer to the solubility data in Table 2.

  • Possible Cause 3: Moisture Absorption by DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds like this compound.

    • Solution: Use fresh, anhydrous DMSO to prepare stock solutions. Store stock solutions in tightly sealed vials.

Issue 2: I am observing a decrease in the inhibitory activity of this compound in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage or handling, such as repeated freeze-thaw cycles or exposure to light and air, can lead to the chemical degradation of this compound.

    • Solution: Prepare a fresh stock solution from the powder. If the powder has been stored for an extended period, consider purchasing a new batch. To assess the stability of your current stock, you can perform a stability test as outlined in the Experimental Protocols section.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution when preparing the stock solution or pipetting errors.

    • Solution: Ensure the compound is fully dissolved when preparing the stock solution. Use calibrated pipettes for accurate dilutions.

Experimental Protocols

Protocol: Assessing the Stability of an this compound Stock Solution

This protocol provides a general workflow to evaluate the stability of your this compound stock solution over time.

  • Prepare a Fresh Stock Solution: Dissolve a known weight of this compound powder in high-purity, anhydrous DMSO to a desired concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the stock solution and dilute it to a working concentration in your assay buffer. Analyze its biological activity (e.g., inhibition of Kir7.1) and, if possible, its purity via High-Performance Liquid Chromatography (HPLC). This will serve as your baseline.

  • Storage: Store the remaining aliquots of the stock solution under your desired conditions (e.g., -20°C or -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), thaw one aliquot and repeat the analysis performed at time zero.

  • Data Comparison: Compare the biological activity and purity at each time point to the initial data. A significant decrease in activity or the appearance of new peaks in the HPLC chromatogram indicates degradation.

Visualizations

experimental_workflow Experimental Workflow: this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep 1. Prepare fresh this compound stock solution in DMSO t0 2. Time Zero Analysis: - Biological Activity - HPLC Purity prep->t0 storage 3. Store aliquots at -20°C or -80°C t0->storage tp 4. Time-Point Analysis: (e.g., 1, 2, 4, 8 weeks) storage->tp compare 5. Compare data to Time Zero tp->compare decision Assess Stability: Degradation? compare->decision

Caption: Workflow for assessing the stability of this compound stock solutions.

signaling_pathway Potential Degradation Pathways for this compound cluster_degradation Degradation Products This compound This compound hydrolysis Hydrolysis Products (e.g., cleavage of carbamate) This compound->hydrolysis Moisture, pH changes oxidation Oxidation Products (e.g., on quinoline (B57606) ring) This compound->oxidation Light, Air (Oxygen) loss_of_activity Loss of Kir7.1 Inhibitory Activity hydrolysis->loss_of_activity Altered Structure oxidation->loss_of_activity Altered Structure

Caption: Postulated degradation pathways for this compound leading to loss of activity.

References

ML418 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML418. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of this compound, a potent and selective Kir7.1 potassium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and CNS-penetrating small molecule that blocks the Kir7.1 potassium channel with a sub-micromolar IC50 value of 0.31 μM.[1][2] Its mechanism of action involves sterically obstructing the channel pore just below the selectivity filter, which inhibits potassium ion flow.[2][3] This modulation of ion flow can alter the membrane potential of cells, leading to changes in neuronal excitability. Agonist binding to the melanocortin-4 receptor (MC4R) has been shown to inhibit Kir7.1 activity, depolarizing neurons and increasing their firing rate.[2] this compound is therefore a valuable tool for investigating the physiological roles of Kir7.1 in neurological, cardiovascular, and endocrine systems.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenge for in vivo delivery of this compound is its limited solubility. It is classified as slightly soluble in DMSO and ethanol (B145695) (0.1-1 mg/ml) and is poorly soluble in aqueous solutions. This can lead to issues with formulation, precipitation upon administration, and potentially low or inconsistent bioavailability. Like many hydrophobic drugs, optimizing its formulation is critical for achieving reliable and reproducible results in in vivo studies.

Q3: Has this compound been used successfully in vivo?

A3: Yes. Studies have demonstrated that this compound is active in vivo. When administered via intraperitoneal (IP) injection at 30 mg/kg in mice, it exhibited a suitable pharmacokinetic (PK) profile and excellent CNS penetration. These studies have successfully used this compound to investigate its effects on feeding behavior and body weight, demonstrating that the compound can reach its target and exert a physiological effect.

Troubleshooting In Vivo Delivery

This section addresses specific issues you may encounter during your experiments.

Issue 1: Precipitation during formulation or upon injection.

Q: I am observing precipitation when preparing my this compound solution or after administering it. How can I resolve this?

A: Precipitation is a common issue stemming from this compound's low aqueous solubility. Below are established formulation protocols and troubleshooting steps.

Recommended Starting Formulations:

Commercial suppliers provide two primary protocols for preparing this compound for in vivo use.

Formulation ComponentProtocol 1 (Aqueous-based)Protocol 2 (Oil-based)
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Solvent 3 5% Tween-80-
Solvent 4 45% Saline-
Reported Solubility ≥ 2.08 mg/mL (5.50 mM)≥ 2.08 mg/mL (5.50 mM)

Troubleshooting Steps:

  • Preparation Order: Ensure solvents are added in the specified order (e.g., dissolve this compound in DMSO first before adding other components).

  • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help dissolve the compound. Be cautious not to overheat and degrade the compound.

  • Vehicle Optimization: The provided ratios are a starting point. You may need to empirically adjust the percentages of co-solvents (like PEG300) or surfactants (Tween-80) to maintain solubility for your specific concentration.

  • Fresh Preparation: Always prepare the formulation fresh before each experiment. This compound may not be stable in solution for extended periods. Stock solutions in pure DMSO should be stored at -20°C or -80°C.

Issue 2: Low bioavailability or inconsistent experimental results.

Q: My in vivo results are highly variable or suggest poor drug exposure, even with a clear formulation. What advanced strategies can I explore?

A: If standard formulations are insufficient, more advanced drug delivery strategies may be required to improve solubility, stability, and bioavailability.

Strategy 1: Nanoparticle-Based Delivery

Encapsulating this compound into nanoparticles can significantly improve its pharmacokinetic properties. Nanocarriers can protect the drug from degradation, improve its circulation time, and enhance its accumulation at the target site.

Key Advantages:

  • Improved Solubility: Encapsulation allows for the administration of hydrophobic drugs in aqueous media.

  • Enhanced Bioavailability: Protects the drug from premature metabolism and clearance.

  • Controlled Release: Formulations can be designed for sustained or targeted release.

Comparison of Delivery Strategies

cluster_0 Delivery Strategy Evaluation cluster_1 Parameters A Standard Formulation (e.g., PEG/Tween) P1 Implementation Complexity A->P1 Low P2 Potential for Bioavailability Gain A->P2 Moderate P3 Development Time A->P3 Short B Nanoparticle Encapsulation (e.g., Liposomes) B->P1 Medium B->P2 High B->P3 Medium C Prodrug Approach (Chemical Modification) C->P1 High C->P2 Very High C->P3 Long

Caption: Comparison of this compound delivery strategies.

Strategy 2: Prodrug Approach

A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent drug through enzymatic or chemical processes. This strategy can be used to overcome issues like poor solubility or permeability. For this compound, a hydrophilic moiety (like a phosphate (B84403) or amino acid) could be attached via a linker that is cleaved in the body.

Key Advantages:

  • Dramatically Increased Solubility: The addition of polar functional groups can significantly enhance aqueous solubility.

  • Improved Permeability: The promoiety can be designed to interact with specific transporters to enhance absorption.

Experimental Protocols

Protocol 1: Standard In Vivo Formulation (Aqueous-Based)

This protocol is adapted from commercially available guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound powder.

  • Add DMSO to constitute 10% of the final volume and vortex until the this compound is completely dissolved.

  • Add PEG300 to constitute 40% of the final volume. Mix thoroughly.

  • Add Tween-80 to constitute 5% of the final volume. Mix thoroughly.

  • Add sterile saline to reach the final desired volume (constituting the remaining 45%).

  • Vortex the final solution until it is clear and homogenous. If needed, use brief sonication to aid dissolution.

  • Prepare this formulation fresh on the day of the experiment.

Protocol 2: General Method for Liposomal Encapsulation of this compound

This is a general protocol for creating liposomes using the thin-film hydration method, which can be adapted for this compound.

Materials:

  • This compound powder

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform (B151607) or another suitable organic solvent

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Film Formation: Dissolve this compound and lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the film by adding sterile PBS and agitating the flask. This will form multilamellar vesicles (MLVs).

  • Size Extrusion: To create unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder equipped with a 100 nm polycarbonate membrane multiple times.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.

Troubleshooting Workflow for Poor In Vivo Efficacy

Start Start: Poor In Vivo Efficacy or High Variability CheckFormulation Step 1: Verify Formulation - Is it clear? - Prepared fresh? - Correct solvent order? Start->CheckFormulation CheckFormulation->CheckFormulation OptimizeDose Step 2: Optimize Dose & Route - Perform dose-response study - Compare IP vs. Oral vs. IV CheckFormulation->OptimizeDose Formulation OK AdvancedDelivery Step 3: Consider Advanced Delivery - Nanoparticle Encapsulation (e.g., Liposomes) OptimizeDose->AdvancedDelivery Still Poor PK/PD End End: Improved In Vivo Performance OptimizeDose->End Efficacy Improved ChemicalMod Step 4: Consider Chemical Modification - Prodrug Synthesis AdvancedDelivery->ChemicalMod Further Improvement Needed AdvancedDelivery->End Efficacy Improved ChemicalMod->End Efficacy Improved

Caption: A logical workflow for troubleshooting this compound efficacy.

This compound Signaling Pathway

This compound acts by directly blocking the Kir7.1 channel. In tissues where this channel is active, such as in certain hypothalamic neurons, this block leads to membrane depolarization, which can trigger downstream cellular events like increased neuronal firing.

This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 blocks K_ion K+ Efflux Kir71->K_ion mediates Depolarization Membrane Depolarization K_ion->Depolarization reduction causes Firing Increased Neuronal Firing Depolarization->Firing leads to Effect Physiological Effect (e.g., Reduced Food Intake) Firing->Effect results in

Caption: Mechanism of action for this compound via Kir7.1 blockade.

Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₄ClN₃O₃
Molecular Weight 377.9 g/mol
IC₅₀ (Kir7.1) 0.31 μM
Solubility (DMSO) Soluble to 20 mM
Solubility (Ethanol) 0.1 - 1 mg/mL (Slightly soluble)
Administration Route (Mouse) Intraperitoneal (IP)
Dose (Mouse) 30 mg/kg
Cₘₐₓ (Plasma) 0.20 μM
Tₘₐₓ 3 hours
Brain:Plasma Ratio (Kp) 10.9

References

quality control and purity assessment of ML418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the quality control, purity assessment, and effective use of ML418, a potent and selective Kir7.1 potassium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

General Information

  • Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of the inwardly rectifying potassium channel Kir7.1 (KCNJ13), with a reported IC50 of 0.31 μM.[1][2] It functions by blocking the channel pore, thereby inhibiting potassium ion flux.[3] This modulation of Kir7.1 activity makes this compound a valuable tool for studying the physiological roles of this channel in various tissues, including the brain, eye, and uterus.[2]

  • Q2: What are the key physicochemical properties of this compound? A2: The key properties of this compound are summarized in the table below.

    PropertyValueReference
    Molecular Formula C₁₉H₂₄ClN₃O₃[4]
    Molecular Weight 377.87 g/mol
    CAS Number 1928763-08-9
    Appearance SolidN/A

Storage and Stability

  • Q3: How should I store my solid this compound compound? A3: Solid this compound should be stored at -20°C.

  • Q4: How should I prepare and store stock solutions of this compound? A4: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO. For long-term storage, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).

  • Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do? A5: This is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:

    • Lower the final concentration: The concentration of this compound in your aqueous solution may be exceeding its solubility limit.

    • Optimize co-solvent concentration: While it's ideal to keep the final DMSO concentration low in cell-based assays (typically <0.5%), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a formulation with excipients: For in vivo studies, a formulation containing PEG300, Tween-80, and saline has been described.

    • Sonication: Gentle sonication of the solution can help in dissolving the compound.

Experimental Use

  • Q6: What is the recommended starting concentration for this compound in cell-based assays? A6: The reported IC50 for this compound against Kir7.1 is 0.31 μM. A good starting point for cell-based assays would be to test a range of concentrations around this value (e.g., 0.1 μM to 10 μM) to determine the optimal concentration for your specific cell type and experimental conditions.

  • Q7: Are there any known off-target effects of this compound? A7: this compound has been shown to be highly selective for Kir7.1 over other Kir channels (Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1). However, it does exhibit activity against Kir6.2/SUR1 with a similar potency to Kir7.1. Researchers should consider this when interpreting data, especially in systems where Kir6.2 is expressed.

  • Q8: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kir7.1? A8: To validate the on-target effect of this compound, consider the following approaches:

    • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the KCNJ13 gene (which encodes for Kir7.1). The resulting phenotype should mimic the effect of this compound treatment.

    • Rescue experiment: If possible, overexpressing a functional Kir7.1 in your system might rescue the phenotype induced by this compound.

Quality Control and Purity Assessment

Ensuring the purity and integrity of your this compound sample is critical for obtaining reliable and reproducible experimental results. The following are recommended protocols for quality control and purity assessment.

Data Presentation: Purity and Identity Confirmation
Analytical MethodParameterTypical Specification
HPLC-UV Purity≥98%
LC-MS [M+H]⁺~378.15 m/z
¹H NMR SpectrumConforms to the expected structure
Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. As this compound contains a quinoline (B57606) moiety, a reverse-phase HPLC method is appropriate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the compound and any impurities. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Quinoline derivatives can be detected by UV. A wavelength of around 254 nm or a diode array detector to scan a range of wavelengths is recommended.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute with the mobile phase to a suitable concentration for injection (e.g., 10-20 µg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same or similar conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

  • Analysis: The expected protonated molecule [M+H]⁺ for this compound (C₁₉H₂₄ClN₃O₃) is approximately 378.15 m/z. The presence of a major peak at this m/z confirms the identity of the compound.

Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for confirming the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Analysis: The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for the structure of this compound. The original publication by Swale et al. (2016) provides characterization data that can be used for comparison.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity Compound Degradation: this compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from solid material. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Protect the stock solution from light.
Incorrect Concentration: Errors in weighing the solid or in serial dilutions.1. Re-weigh the solid and prepare a new stock solution. 2. Verify all calculations for dilutions.
Low Purity of the Compound: The lot of this compound may have a lower purity than specified.1. Perform a purity check using the HPLC protocol described above. 2. If purity is low, obtain a new, high-purity batch of the compound.
Unexpected or off-target effects Activity on Kir6.2/SUR1: this compound is also a potent inhibitor of the Kir6.2/SUR1 channel.1. Check if your experimental system expresses Kir6.2/SUR1. 2. Use a specific Kir6.2/SUR1 inhibitor as a control to differentiate the effects. 3. Use genetic methods (e.g., siRNA) to specifically target Kir7.1.
Non-specific Effects at High Concentrations: High concentrations of any small molecule can lead to off-target effects.1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Ensure the final DMSO concentration is not causing non-specific effects by including a vehicle control.
Precipitation in cell culture media Low Aqueous Solubility: this compound is a hydrophobic molecule and may precipitate in aqueous media.1. Lower the final concentration of this compound in the media. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause toxicity (typically <0.5%). 3. Pre-warm the media before adding the this compound stock solution. 4. Visually inspect the media for any signs of precipitation before adding it to the cells.

Visualizations

Signaling Pathway of Kir7.1 Inhibition by this compound

Kir7_1_Signaling_Pathway Kir7.1 Signaling and Inhibition by this compound cluster_cell Cell Membrane cluster_intracellular Intracellular Kir7_1 Kir7.1 Channel K_in K⁺ (in) Kir7_1->K_in K_out K⁺ (out) K_out->Kir7_1 K⁺ Influx Membrane_Potential Membrane Hyperpolarization K_in->Membrane_Potential Contributes to Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability Leads to This compound This compound This compound->Kir7_1 Blocks Pore Inhibition Inhibition

Caption: Inhibition of Kir7.1 by this compound blocks K⁺ influx, leading to membrane depolarization.

Experimental Workflow for Quality Control of this compound

QC_Workflow Quality Control Workflow for this compound start Receive this compound Sample visual_inspection Visual Inspection (Solid, uniform appearance) start->visual_inspection solubility_test Solubility Test (e.g., in DMSO) visual_inspection->solubility_test hplc Purity Assessment (HPLC) (≥98%) solubility_test->hplc lcms Identity Confirmation (LC-MS) ([M+H]⁺ ≈ 378.15) hplc->lcms nmr Structural Confirmation (¹H NMR) (Spectrum conforms to structure) lcms->nmr decision Meets Specifications? nmr->decision pass Sample Passes QC fail Sample Fails QC (Contact Supplier) decision->pass Yes decision->fail No Troubleshooting_Activity Troubleshooting Inconsistent this compound Activity start Inconsistent/No Activity Observed check_compound Check Compound Integrity start->check_compound check_assay Check Assay Conditions check_compound->check_assay Compound OK solution_compound Prepare Fresh Stock Solution Perform QC Checks (HPLC, LC-MS) check_compound->solution_compound Suspect check_target Check Target Expression check_assay->check_target Assay OK solution_assay Verify Concentrations Optimize Assay Parameters Check Vehicle Control check_assay->solution_assay Suspect solution_target Confirm Kir7.1 Expression (e.g., qPCR, Western Blot) Consider Off-Target Effects (Kir6.2) check_target->solution_target Suspect resolved Issue Resolved check_target->resolved Target OK solution_compound->resolved solution_assay->resolved solution_target->resolved

References

Validation & Comparative

A Comparative Guide to Kir7.1 Inhibitors: ML418 vs. VU714

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key small-molecule inhibitors of the inwardly rectifying potassium channel Kir7.1: ML418 and its precursor, VU714. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes the drug discovery workflow.

The inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13) has emerged as a significant regulator in diverse physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2][3][4] The development of selective inhibitors for Kir7.1 is crucial for dissecting its physiological roles and exploring its therapeutic potential. This guide focuses on a comparative analysis of this compound and VU714, two inhibitors that have been instrumental in advancing our understanding of Kir7.1 pharmacology.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency (IC50) of this compound and VU714 against Kir7.1 and other Kir channels, providing a clear overview of their relative selectivity. Data is derived from thallium flux assays.

TargetThis compound IC50 (µM)VU714 IC50 (µM)Fold Selectivity (this compound vs. other Kir channels)Reference
Kir7.1 0.31 5.6 -[1]
Kir1.1>3016>97
Kir2.1>30>30>97
Kir2.2>30>30>97
Kir2.3>30>30>97
Kir3.1/3.2>30>30>97
Kir4.1>3013>97
Kir6.2/SUR11.9306.1

From Discovery to Optimization: The Path to this compound

VU714 was initially identified through a fluorescence-based high-throughput screen as a novel inhibitor of the Kir7.1 channel. Subsequent medicinal chemistry efforts aimed at optimizing the potency and selectivity of VU714 led to the development of this compound. This progression from a moderately selective initial hit to a potent and more selective tool compound is a classic example of the drug discovery process.

G cluster_0 High-Throughput Screening cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Optimized Lead cluster_4 Characterization hts Fluorescence-Based Thallium Flux Assay vu714 VU714 Identified (Moderate Potency & Selectivity) hts->vu714 med_chem Medicinal Chemistry (Structure-Activity Relationship) vu714->med_chem This compound This compound Developed (Sub-micromolar Potency, Improved Selectivity) med_chem->this compound electro Electrophysiology (IC50 Confirmation) This compound->electro selectivity Selectivity Profiling (Kir Channel Panel) This compound->selectivity

Inhibitor discovery and optimization workflow.

In-Depth Comparison of this compound and VU714

Potency:

This compound is a significantly more potent inhibitor of Kir7.1 than VU714. With a sub-micromolar IC50 of 310 nM, this compound offers a substantial improvement over VU714's IC50 of 5.6 µM as determined by thallium flux assays. Electrophysiological measurements using whole-cell voltage clamp confirmed the potency of VU714 with an IC50 of 1.5 µM.

Selectivity:

This compound demonstrates superior selectivity for Kir7.1 over other Kir channels compared to VU714. While VU714 shows moderate selectivity with activity against Kir4.1, Kir1.1, and Kir6.2/SUR1, this compound is at least 17-fold selective over most other Kir channels tested, with the exception of Kir6.2/SUR1, where it is equally potent. This improved selectivity profile makes this compound a more precise tool for studying the specific functions of Kir7.1.

Mechanism of Action:

Both this compound and VU714 act as pore blockers of the Kir7.1 channel. Their inhibitory activity is dependent on key amino acid residues within the channel's pore. Site-directed mutagenesis has identified Glutamate 149 and Alanine 150 as essential for the activity of VU714. These residues are also crucial for the high-affinity block by this compound. Molecular modeling suggests a steric mechanism of conduction block for VU714.

Pharmacokinetics and In Vivo Utility:

This compound has been evaluated for its pharmacokinetic properties and has shown a suitable profile for in vivo studies. Following intraperitoneal administration in mice, this compound demonstrated favorable CNS distribution, making it a valuable tool for investigating the central roles of Kir7.1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and VU714.

Thallium Flux Assay

This high-throughput screening assay measures the activity of Kir7.1 by detecting the influx of thallium (Tl+), a surrogate for potassium (K+), into cells expressing the channel.

Cell Culture and Plating:

  • T-REx-HEK293 cells stably expressing the Kir7.1-M125R mutant are cultured in BGH media. The M125R mutant is utilized as it provides a more robust Tl+ flux signal compared to the wild-type channel.

  • Induce channel expression by adding tetracycline (B611298) to the plating media.

  • Plate the cells in 384-well plates and incubate for 20-24 hours.

Assay Procedure:

  • Remove the plating media and add 20 µL of a fluorescent dye buffer (e.g., FluoZin-2) to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • During incubation, prepare a compound plate containing the test inhibitors (this compound or VU714) at various concentrations.

  • After incubation, remove the dye buffer and add the compound solution to the cells.

  • Place the assay plate in a kinetic plate reader.

  • Record baseline fluorescence, then add a thallium-containing buffer to all wells.

  • Continue recording fluorescence to measure the rate of Tl+ influx. Inhibition of the channel results in a decreased rate of fluorescence increase.

Whole-Cell Electrophysiology

This "gold-standard" technique directly measures the ion current flowing through the Kir7.1 channels in the cell membrane, providing a precise determination of inhibitor potency.

Cell Preparation:

  • Use HEK293 cells stably expressing Kir7.1.

  • Plate cells on glass coverslips for recording.

Recording Procedure:

  • Obtain a whole-cell patch-clamp configuration on a single cell.

  • The intracellular (pipette) solution typically contains a high concentration of potassium to mimic the intracellular environment.

  • The extracellular (bath) solution contains a physiological concentration of potassium.

  • Apply a series of voltage steps to the cell and record the resulting Kir7.1 currents.

  • After establishing a stable baseline current, perfuse the cell with the extracellular solution containing the inhibitor at a specific concentration.

  • Record the current in the presence of the inhibitor.

  • Repeat with a range of inhibitor concentrations to construct a dose-response curve and determine the IC50 value.

References

A Comparative Analysis of the Selectivity Profiles of ML418 and VU590

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two widely used small molecule inhibitors, ML418 and VU590. Both compounds are valuable tools for studying the function of inward rectifier potassium (Kir) channels, but they exhibit distinct selectivity profiles that are critical for the interpretation of experimental results. This document summarizes their performance based on available experimental data, details the methodologies used for their characterization, and visualizes the relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the known inhibitory activities of this compound and VU590 against a panel of inward rectifier potassium (Kir) channels. This data has been compiled from various studies employing electrophysiological and fluorescence-based assays.

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. Kir7.1Reference
Kir7.1 310 - [1]
Kir1.1 (ROMK)> 5,300> 17-fold[1]
Kir2.1> 5,300> 17-fold[1]
Kir2.2> 5,300> 17-fold[1]
Kir2.3> 5,300> 17-fold[1]
Kir3.1/3.2> 5,300> 17-fold
Kir4.1> 5,300> 17-fold
Kir6.2/SUR1~ 3101-fold

Note: this compound was evaluated against a EuroFins Lead Profiling panel of 64 GPCRs, ion channels, and transporters and was found to have a relatively clean ancillary pharmacology. However, specific quantitative data from this broad panel screening is not publicly available.

Table 2: Selectivity Profile of VU590

TargetIC50 (nM)Selectivity vs. Kir1.1Reference
Kir1.1 (ROMK) 290 -
Kir7.18,000~28-fold
Kir2.1No effect> 100-fold (estimated)
Kir4.1No effect> 100-fold (estimated)

Experimental Protocols

The selectivity data presented above were primarily generated using two key experimental techniques: fluorescence-based thallium flux assays and whole-cell patch-clamp electrophysiology.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening method is used to measure the activity of potassium channels. Thallium (Tl+) ions are used as a surrogate for potassium (K+) ions. When the channels are open, Tl+ flows into the cells and binds to a Tl+-sensitive fluorescent dye, leading to an increase in fluorescence.

Detailed Methodology:

  • Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well microplates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.

  • Compound Incubation: The compound of interest (this compound or VU590) is added to the wells at various concentrations and incubated for a predefined period (e.g., 15-30 minutes).

  • Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the open channels.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of the ionic currents flowing through the channels in a single cell.

Detailed Methodology:

  • Cell Preparation: Cells expressing the Kir channel of interest are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is held at a constant value (voltage-clamped) by the patch-clamp amplifier.

  • Current Measurement: The current flowing through the ion channels is recorded in response to a series of voltage steps.

  • Compound Application: The compound of interest is applied to the cell via the external solution.

  • Data Analysis: The inhibition of the channel current by the compound is measured, and dose-response curves are generated to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways of the primary targets of this compound and VU590, as well as a typical experimental workflow for selectivity screening.

cluster_this compound This compound Primary Target: Kir7.1 This compound This compound Kir7_1 Kir7.1 Channel This compound->Kir7_1 Inhibition K_efflux K+ Efflux Kir7_1->K_efflux Decreases Membrane_Potential Membrane Potential (Hyperpolarization) K_efflux->Membrane_Potential Reduces Cellular_Function Cellular Functions (e.g., Uterine Contraction, Retinal Homeostasis) Membrane_Potential->Cellular_Function Alters

Caption: Signaling pathway of this compound action on the Kir7.1 channel.

cluster_VU590 VU590 Primary Target: Kir1.1 (ROMK) VU590 VU590 Kir1_1 Kir1.1 (ROMK) Channel VU590->Kir1_1 Inhibition K_Secretion Renal K+ Secretion Kir1_1->K_Secretion Decreases Na_Reabsorption Na+ Reabsorption K_Secretion->Na_Reabsorption Impacts Diuresis Diuresis Na_Reabsorption->Diuresis Promotes

Caption: Signaling pathway of VU590 action on the Kir1.1 (ROMK) channel.

cluster_workflow Selectivity Screening Workflow start Start primary_assay Primary Target Assay (e.g., Thallium Flux) start->primary_assay secondary_assay Secondary Target Assays (Panel of related channels) primary_assay->secondary_assay broad_panel Broad Off-Target Screen (e.g., Kinase Panel) secondary_assay->broad_panel data_analysis Data Analysis (IC50 Determination) broad_panel->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Caption: A generalized experimental workflow for determining compound selectivity.

References

A Comparative Guide to Kir7.1 Channel Blockers: ML418 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, plays a crucial role in maintaining cellular excitability and ion homeostasis in various tissues, including the brain, eye, and uterus.[1][2] Its dysfunction is linked to conditions like Leber congenital amaurosis and snowflake vitreoretinopathy.[3] Consequently, the development of potent and selective Kir7.1 channel blockers is of significant interest for both research and therapeutic purposes. This guide provides a detailed comparison of ML418, the first selective sub-micromolar pore blocker of Kir7.1, with other known Kir7.1 inhibitors, supported by experimental data.[1][4]

Performance Comparison of Kir7.1 Channel Blockers

This compound stands out for its sub-micromolar potency and superior selectivity compared to other Kir channel inhibitors. The following table summarizes the quantitative data for this compound and other compounds known to block Kir7.1 channels.

CompoundTarget(s)IC50 (Kir7.1)Selectivity ProfileAssay MethodReference
This compound Kir7.1 , Kir6.2/SUR10.31 µM >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.Thallium Flux Assay, Whole-Cell Patch Clamp
VU714Kir7.11.5 µM (Patch Clamp), 5.6 µM (Tl+ Flux)Precursor to this compound with lower potency.Thallium Flux Assay, Whole-Cell Patch Clamp
VU590Kir1.1, Kir7.1~8 µMAlso inhibits Kir1.1 (IC50 ≈ 0.3 µM).Thallium Flux Assay, Whole-Cell Patch Clamp
Barium (Ba²⁺)Non-selective Kir channel blocker~670 µMNon-selective, blocks various Kir channels.Voltage Clamp
Cesium (Cs⁺)Non-selective Kir channel blocker~10-26.9 mMNon-selective and very low potency.Voltage Clamp
Chloroquine (B1663885)Kir channelsBlocks Kir channels in the micromolar range.Non-selective pore blocker.Electrophysiology
PentamidineKir channelsBlocks Kir channels.Non-selective pore blocker.Electrophysiology

Mechanism of Action: A Tale of Pore Blockade

This compound and its precursor, VU714, act as direct pore blockers of the Kir7.1 channel. This mechanism involves the physical occlusion of the ion conduction pathway. Site-directed mutagenesis studies have identified that Glutamate 149 (E149) and Alanine 150 (A150) in the pore-lining M2 helix of Kir7.1 are crucial for the binding and activity of these compounds. This is a common mechanism for many small-molecule inhibitors of Kir channels, which interact with amino acid residues within the transmembrane pore.

In contrast, inorganic ions like barium and cesium also block the pore but with much lower affinity and selectivity. Other compounds listed, such as chloroquine and pentamidine, are also known to be non-selective pore blockers of Kir channels.

Experimental Methodologies

The characterization of Kir7.1 channel blockers primarily relies on two key experimental techniques: fluorescence-based thallium flux assays and whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening (HTS) method utilizes a non-radioactive thallium (Tl⁺) flux assay as a surrogate for potassium (K⁺) flux.

  • Principle: Kir channels are permeable to Tl⁺. A fluorescent dye that is sensitive to Tl⁺ is loaded into cells expressing the Kir7.1 channel. The influx of Tl⁺ through the channel upon stimulation leads to an increase in fluorescence, which can be measured. Inhibitors of the channel will reduce this fluorescence signal.

  • Cell Line: T-REx-HEK293 cells inducibly expressing the Kir7.1-M125R mutant were often used for HTS. The M125R mutation results in higher conductance, providing a more robust signal for screening.

  • Procedure:

    • Cells are plated in multi-well plates and gene expression is induced (e.g., with tetracycline).

    • Cells are loaded with a Tl⁺-sensitive fluorescent dye.

    • The test compound (e.g., this compound) is added to the wells.

    • A stimulus solution containing Tl⁺ is added to initiate ion flux.

    • The change in fluorescence is measured over time using a plate reader.

    • The IC50 value is determined by measuring the concentration-dependent inhibition of the Tl⁺ flux.

Whole-Cell Patch Clamp Electrophysiology

This "gold-standard" technique provides a direct measure of the ion current flowing through the channels in the cell membrane.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is ruptured, allowing for the control of the membrane potential and the measurement of the ionic currents across the entire cell membrane.

  • Procedure:

    • Cells expressing Kir7.1 channels are identified for recording.

    • A micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a specific voltage (e.g., -120 mV) to measure inward currents.

    • The test compound is applied to the cell via the bath solution at various concentrations.

    • The dose-dependent inhibition of the Kir7.1 current is recorded to determine the IC50.

Signaling Pathway and Experimental Workflow

Kir7.1 activity is notably modulated by the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), in neurons of the paraventricular nucleus. Agonist binding to MC4R leads to the inhibition of Kir7.1, causing membrane depolarization and an increase in neuronal firing.

Below are diagrams illustrating the signaling pathway and a typical experimental workflow for identifying Kir7.1 inhibitors.

Kir71_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits K_ion K+ Kir71->K_ion K+ Efflux (reduced) Depolarization Membrane Depolarization Kir71->Depolarization Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R Binds Neuronal_Firing Increased Neuronal Firing Depolarization->Neuronal_Firing

Kir7.1 signaling pathway modulation by MC4R.

Experimental_Workflow cluster_HTS High-Throughput Screening cluster_Validation Validation & Optimization HTS_assay Thallium Flux Assay (Kir7.1-M125R expressing cells) Hits Initial Hits (e.g., VU714) HTS_assay->Hits Compound_Library Compound Library Compound_Library->HTS_assay Patch_Clamp Whole-Cell Patch Clamp Hits->Patch_Clamp Validate Lead_Optimization Medicinal Chemistry Lead Optimization Hits->Lead_Optimization Optimize This compound Optimized Lead (this compound) Patch_Clamp->this compound Confirm Potency & Selectivity Lead_Optimization->Patch_Clamp Test Analogs

Workflow for the discovery of this compound.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying Kir7.1 channels. Its sub-micromolar potency and high selectivity distinguish it from previously known non-selective and low-potency blockers like barium and cesium. The development of this compound through a combination of high-throughput screening and medicinal chemistry provides a clear pathway for the discovery of novel ion channel modulators. For researchers in neuroscience, ophthalmology, and reproductive biology, this compound offers a valuable tool to probe the physiological and pathological roles of Kir7.1.

References

Validating ML418 Effects with Kir7.1 siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inwardly rectifying potassium channel Kir7.1 has emerged as a critical regulator in diverse physiological processes, including neuronal excitability, electrolyte balance in the eye, and uterine contractility.[1] Consequently, it represents a promising therapeutic target. ML418 is a potent and selective small-molecule inhibitor of Kir7.1, while siRNA-mediated knockdown offers a genetic approach to silence its expression.[1][2] This guide provides a comprehensive comparison of these two methodologies for validating the effects of Kir7.1 inhibition, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Kir7.1 siRNA Knockdown

Choosing between a small-molecule inhibitor and a genetic knockdown approach depends on the specific experimental goals, timeline, and desired level of target specificity. Below is a comparative summary of this compound and Kir7.1 siRNA knockdown.

FeatureThis compound (Pharmacological Inhibition)Kir7.1 siRNA Knockdown (Genetic Inhibition)
Mechanism of Action Pore blocker of the Kir7.1 channel, directly inhibiting ion conductance.[1]Post-transcriptional gene silencing by degrading Kir7.1 mRNA, preventing protein synthesis.
Speed of Onset Rapid, typically within minutes of application.Slower, requires hours to days for mRNA degradation and protein turnover.
Reversibility Reversible upon washout of the compound.Transient, but can be prolonged with stable shRNA expression systems.
Specificity High selectivity for Kir7.1 over other Kir channels, though some off-target effects on other ion channels or receptors are possible.[1][2]Highly specific to the Kir7.1 mRNA sequence. Off-target effects can occur due to partial complementarity to other mRNAs.
Control Dose-dependent inhibition, allowing for titration of the effect.Efficiency of knockdown can be variable and requires careful optimization and validation.
Applications Acute functional studies, in vivo pharmacology, screening assays.[1][3]Validating pharmacological findings, studying long-term effects of protein loss, target identification and validation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's inhibitory activity and typical validation data for Kir7.1 siRNA knockdown.

Table 1: Potency and Selectivity of this compound [1][2]

ParameterValue
Kir7.1 IC50 310 nM
Selectivity >17-fold selective over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1. Equally potent against Kir6.2/SUR1.
Off-Target Profile Relatively clean ancillary pharmacology in a panel of 64 GPCRs, ion channels, and transporters.

Table 2: Representative Kir7.1 siRNA Knockdown Validation Data

Validation MethodExpected Outcome
qRT-PCR >70% reduction in Kir7.1 mRNA levels compared to a non-targeting control siRNA.
Western Blot Significant reduction in Kir7.1 protein levels compared to a non-targeting control siRNA.
Electrophysiology Significant reduction in Kir7.1-mediated currents in knockdown cells compared to control cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Electrophysiological Recording of Kir7.1 Inhibition by this compound

This protocol describes the whole-cell patch-clamp technique to measure Kir7.1 currents and their inhibition by this compound.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Kir7.1.
  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

3. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure:

  • Establish a whole-cell recording configuration.
  • Clamp the cell membrane potential at -80 mV.
  • Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit Kir7.1 currents.
  • Perfuse the cells with the control extracellular solution to establish a baseline current.
  • Apply the this compound-containing extracellular solution and record the inhibition of the Kir7.1 current.
  • To determine the IC50, apply a range of this compound concentrations and measure the steady-state block at each concentration.

Protocol 2: Kir7.1 siRNA Knockdown and Validation

This protocol outlines the steps for transiently knocking down Kir7.1 expression using siRNA and validating the knockdown efficiency.

1. siRNA Design and Preparation:

  • Design or purchase at least two validated siRNAs targeting different regions of the Kir7.1 mRNA.
  • Use a non-targeting (scrambled) siRNA as a negative control.
  • Resuspend siRNAs in RNase-free buffer to a stock concentration of 20 µM.

2. Cell Transfection:

  • Plate HEK293 cells expressing Kir7.1 in a 6-well plate to be 50-70% confluent on the day of transfection.
  • For each well, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium.
  • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes.
  • Combine the siRNA and transfection reagent solutions, mix gently, and incubate for 20 minutes at room temperature.
  • Add the siRNA-lipid complex to the cells.
  • Incubate the cells for 48-72 hours before analysis.

3. Validation of Knockdown:

  • qRT-PCR:
  • Harvest mRNA from the cells using a suitable RNA extraction kit.
  • Synthesize cDNA using a reverse transcription kit.
  • Perform quantitative real-time PCR using primers specific for Kir7.1 and a housekeeping gene (e.g., GAPDH) for normalization.
  • Western Blot:
  • Lyse the cells and quantify the total protein concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a validated primary antibody against Kir7.1 and a loading control antibody (e.g., β-actin).
  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
  • Electrophysiology:
  • Perform whole-cell patch-clamp recordings as described in Protocol 1 on the siRNA-transfected cells to confirm the functional reduction of Kir7.1 currents.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_this compound This compound Pharmacological Inhibition cluster_siRNA Kir7.1 siRNA Knockdown ML418_start Prepare Cells Expressing Kir7.1 ML418_protocol Whole-Cell Patch-Clamp ML418_start->ML418_protocol ML418_application Apply this compound ML418_protocol->ML418_application ML418_record Record Kir7.1 Current Inhibition ML418_application->ML418_record ML418_analysis Analyze Dose-Response ML418_record->ML418_analysis siRNA_start Design/Purchase Kir7.1 siRNA siRNA_transfection Transfect Cells with siRNA siRNA_start->siRNA_transfection siRNA_incubation Incubate for 48-72h siRNA_transfection->siRNA_incubation siRNA_validation Validate Knockdown siRNA_incubation->siRNA_validation siRNA_qRT_PCR qRT-PCR siRNA_validation->siRNA_qRT_PCR siRNA_WB Western Blot siRNA_validation->siRNA_WB siRNA_Ephys Electrophysiology siRNA_validation->siRNA_Ephys

Caption: Experimental workflows for this compound inhibition and siRNA knockdown of Kir7.1.

Signaling_Pathway cluster_membrane Cell Membrane Kir71 Kir7.1 Channel K_ion K+ Ion K_ion->Kir71 Flow Extracellular Extracellular Intracellular Intracellular This compound This compound This compound->Kir71 Blocks Pore siRNA Kir7.1 siRNA mRNA Kir7.1 mRNA siRNA->mRNA Targets Ribosome Ribosome mRNA->Ribosome Translation Degradation mRNA Degradation mRNA->Degradation Ribosome->Kir71 Synthesis

Caption: Mechanisms of Kir7.1 inhibition by this compound and siRNA.

Alternative Kir7.1 Modulators

While this compound is a highly selective inhibitor, other pharmacological tools can be used to study Kir7.1.

Table 3: Alternative Pharmacological Modulators of Kir7.1

CompoundMechanism of ActionPotency (IC50)Selectivity NotesReference
VU590 Pore blocker~5 µMAlso inhibits Kir1.1[4]
Barium (Ba2+) Non-specific pore blockerVariesBlocks most Kir channels
Cesium (Cs+) Non-specific pore blockerVariesBlocks many potassium channels

The choice of modulator will depend on the required selectivity and the experimental context. For instance, barium and cesium are useful for confirming the presence of Kir channel activity in general but lack specificity for Kir7.1.

Conclusion

Both this compound and Kir7.1 siRNA knockdown are powerful tools for investigating the function of the Kir7.1 potassium channel. This compound offers a rapid and reversible method for inhibiting channel function, making it ideal for acute studies. In contrast, siRNA-mediated knockdown provides a highly specific genetic approach to validate the on-target effects of pharmacological agents and to explore the long-term consequences of Kir7.1 loss-of-function. The selection of the most appropriate technique will be dictated by the specific research question. For robust and comprehensive validation, a combined approach utilizing both this compound and Kir7.1 siRNA knockdown is highly recommended. This dual strategy allows for the confirmation of on-target effects and helps to mitigate the potential for misinterpretation of data due to off-target effects of either method.

References

Navigating Kir7.1 Research: A Comparative Guide to Methodologies Beyond ML418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the inwardly rectifying potassium channel Kir7.1, the small-molecule inhibitor ML418 has been a valuable tool. However, a comprehensive understanding of Kir7.1's function and therapeutic potential necessitates a broader methodological approach. This guide provides an objective comparison of alternative methods to this compound for studying Kir7.1, complete with supporting experimental data and detailed protocols.

The inwardly rectifying potassium channel Kir7.1, encoded by the KCNJ13 gene, plays a crucial role in various physiological processes, including electrolyte homeostasis in the eye, uterine muscle contractility, and melanocortin signaling in the brain.[1] Dysregulation of Kir7.1 function has been linked to conditions such as Leber congenital amaurosis and snowflake vitreoretinal degeneration.[2] While this compound stands out as a potent and selective inhibitor of Kir7.1, a multifaceted research strategy employing a variety of techniques can provide a more complete picture of this important ion channel.[3]

This guide explores three primary alternative approaches to pharmacological inhibition with this compound: other small-molecule modulators, genetic knockdown techniques, and heterologous expression systems coupled with electrophysiology. Additionally, it touches upon the growing role of computational methods in elucidating Kir7.1 structure and function.

Small-Molecule Modulators: A Comparative Analysis

While this compound is a significant advancement in the pharmacological toolkit for Kir7.1, other small-molecule inhibitors, though often less potent or selective, have also contributed to our understanding of the channel. A direct comparison of their performance is essential for selecting the appropriate tool for a given experiment.

CompoundTarget(s)IC50 for Kir7.1Key Characteristics & Limitations
This compound Kir7.1310 nM[3]Potent and highly selective pore blocker. Represents the current state-of-the-art for in vitro and in vivo studies.[3]
VU714 Kir7.1, other Kir channels1.5 µMPrecursor to this compound, identified in the same high-throughput screen. Moderately selective.
VU590 Kir1.1, Kir7.1~8 µMThe first identified small-molecule inhibitor of Kir7.1. Also a potent inhibitor of Kir1.1, limiting its specificity.

Alternative Methodologies for Studying Kir7.1

Beyond small-molecule inhibitors, several other powerful techniques allow for the investigation of Kir7.1 function from different angles.

Genetic Knockdown: Silencing Kir7.1 Expression

Genetic knockdown techniques, such as those employing short hairpin RNA (shRNA) or microRNA (miRNA), offer a way to study the effects of reduced Kir7.1 expression. This approach is particularly useful for understanding the long-term consequences of diminished channel function in cellular and animal models.

Heterologous Expression in Xenopus Oocytes: A Platform for Electrophysiological Characterization

The Xenopus laevis oocyte expression system is a robust and widely used platform for studying the biophysical properties of ion channels. By injecting cRNA encoding Kir7.1, researchers can express the channel in a well-controlled environment and perform detailed electrophysiological analysis using techniques like the two-electrode voltage clamp (TEVC).

Computational Modeling: In Silico Insights into Kir7.1

Computational methods, including homology modeling and molecular dynamics simulations, are increasingly valuable for studying ion channels at an atomic level. These techniques can be used to predict the three-dimensional structure of Kir7.1, simulate its gating mechanisms, and investigate its interactions with lipids and potential drug candidates.

Experimental Protocols

To facilitate the adoption of these alternative methods, detailed experimental protocols are provided below.

Genetic Knockdown of Kir7.1 using Lentiviral shRNA

This protocol describes the use of lentiviral particles to deliver shRNA targeting KCNJ13 for stable knockdown in mammalian cells.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target mammalian cell line

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • shRNA transfer plasmid targeting KCNJ13 (and a scrambled control)

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin (B1679871) (for selection)

  • Reagents for RNA isolation, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blot analysis of Kir7.1 protein

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cells with the collected lentiviral particles in the presence of polybrene.

  • Selection: 48 hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium.

  • Validation of Knockdown:

    • mRNA level: Isolate total RNA from the stable cell line, synthesize cDNA, and perform qRT-PCR to quantify the reduction in KCNJ13 mRNA levels compared to cells transduced with a scrambled shRNA control.

    • Protein level: Perform Western blot analysis on cell lysates to confirm a reduction in Kir7.1 protein expression.

Functional Characterization of Kir7.1 in Xenopus Oocytes

This protocol outlines the expression of Kir7.1 in Xenopus oocytes and its characterization using two-electrode voltage clamp (TEVC).

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • Oocyte culture solution (ND96)

  • cRNA encoding human Kir7.1 (KCNJ13)

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Recording solution (containing varying concentrations of KCl)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject stage V-VI oocytes with cRNA encoding Kir7.1. Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit Kir7.1 currents.

    • Record currents in solutions with varying extracellular potassium concentrations to determine the current-voltage relationship and potassium sensitivity of the channel.

  • Data Analysis: Analyze the recorded currents to determine key biophysical properties of Kir7.1, such as its rectification properties and ion selectivity.

Computational Modeling of Kir7.1

This protocol provides a general workflow for homology modeling and molecular dynamics simulation of the Kir7.1 channel.

Software:

  • Homology modeling software (e.g., MODELLER, SWISS-MODEL)

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER)

  • Visualization software (e.g., PyMOL, VMD)

Procedure:

  • Template Selection: Identify a suitable template structure for homology modeling by searching the Protein Data Bank (PDB) for structures of related potassium channels.

  • Sequence Alignment: Align the amino acid sequence of human Kir7.1 with the sequence of the chosen template.

  • Model Building: Generate a three-dimensional model of the Kir7.1 channel based on the sequence alignment and the template structure.

  • Model Refinement and Validation: Refine the initial model using energy minimization and assess its quality using various validation tools.

  • Molecular Dynamics Simulation:

    • Embed the validated Kir7.1 model into a simulated lipid bilayer.

    • Solvate the system with water and ions to mimic a physiological environment.

    • Run a molecular dynamics simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior of the channel.

  • Analysis: Analyze the simulation trajectory to study conformational changes, ion permeation events, and interactions with lipids and potential ligands.

Signaling Pathway and Experimental Workflow

To visualize the interplay of different methodologies and the signaling context of Kir7.1, the following diagrams are provided.

Kir71_Signaling_Pathway cluster_0 Cell Membrane MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates Kir71 Kir7.1 Kir71->K_ion_out cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates PKA->Kir71 Phosphorylates (Modulates activity) K_ion_in->Kir71 Inward K+ flux Melanocortin Melanocortin (Agonist) Melanocortin->MC4R Binds

Kir7.1 signaling pathway modulation by MC4R.

Experimental_Workflow cluster_methods Alternative Methods cluster_analysis Functional Analysis Small_Molecules Small-Molecule Inhibitors Electrophysiology Electrophysiology (Patch-Clamp, TEVC) Small_Molecules->Electrophysiology Fluorescence_Assay Fluorescence Assays (e.g., Thallium Flux) Small_Molecules->Fluorescence_Assay Genetic_Knockdown Genetic Knockdown (shRNA/miRNA) Genetic_Knockdown->Electrophysiology Biochemical_Assay Biochemical Assays (Western Blot, qRT-PCR) Genetic_Knockdown->Biochemical_Assay Xenopus_Oocytes Xenopus Oocyte Expression Xenopus_Oocytes->Electrophysiology Computational Computational Modeling Structural_Analysis Structural & Dynamic Analysis Computational->Structural_Analysis

Workflow for comparing alternative methods.

By employing a combination of these diverse methodologies, researchers can gain a more robust and nuanced understanding of Kir7.1's role in health and disease, paving the way for the development of novel therapeutic strategies.

References

Unveiling the Selectivity of ML418: A Comparative Guide for Kir Channel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug discovery, the quest for selective ion channel modulators is paramount. ML418 has emerged as a potent, sub-micromolar inhibitor of the inward rectifier potassium (Kir) channel Kir7.1. This guide provides a comprehensive comparison of this compound's cross-reactivity with other Kir channel subtypes, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Performance Comparison of this compound Across Kir Channel Subtypes

This compound exhibits a distinct selectivity profile among the Kir channel family. It is a highly potent inhibitor of Kir7.1 and also demonstrates strong activity against Kir6.2/SUR1. In contrast, its inhibitory effects on other Kir channels, including Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1, are significantly weaker, showcasing a selectivity of over 17-fold for Kir7.1 over these subtypes.[1][2][3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various Kir channels, as determined by thallium flux assays.

Kir Channel SubtypeIC50 (µM)Fold Selectivity (vs. Kir7.1)
Kir7.1 0.31 1
Kir6.2/SUR1 ~0.31 ~1
Kir1.1>30>97
Kir2.1>30>97
Kir2.2>30>97
Kir2.3>30>97
Kir3.1/3.2>30>97
Kir4.1>30>97

Data sourced from Swale et al., 2016.[1]

Experimental Methodologies for Assessing Kir Channel Inhibition

The determination of this compound's selectivity profile relies on robust and reproducible experimental techniques. The two primary methods employed are the thallium flux assay, a high-throughput screening method, and the whole-cell patch clamp electrophysiology assay, the gold standard for characterizing ion channel function.

Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for screening ion channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that specific fluorescent dyes exhibit increased fluorescence upon binding to Tl+. Inhibition of the channel reduces Tl+ influx and, consequently, the fluorescent signal.

Protocol:

  • Cell Culture: Stably transfected HEK293 cells expressing the Kir channel of interest are seeded into 384-well plates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2). Cells are incubated for approximately 60 minutes at room temperature to allow for dye uptake.

  • Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 20 minutes).

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium is added to the wells, and the fluorescence intensity is measured immediately and kinetically using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The percentage of inhibition at each compound concentration is calculated relative to vehicle controls, and IC50 values are determined by fitting the data to a concentration-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about the effects of a compound on channel activity.

Protocol:

  • Cell Preparation: Cells expressing the target Kir channel are grown on coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a specific voltage (e.g., -80 mV). A series of voltage steps are then applied to elicit inward and outward currents through the Kir channels.

  • Compound Application: The test compound is applied to the cell via a perfusion system, and the resulting changes in current amplitude are recorded.

  • Data Analysis: The magnitude of the current inhibition is measured at each compound concentration. These values are then used to generate a concentration-response curve and determine the IC50.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in evaluating this compound and its mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Confirmation & Selectivity Profiling cluster_2 Electrophysiological Validation HTS Compound Library Screening Thallium_Flux Thallium Flux Assay HTS->Thallium_Flux Primary Screen Hit_Confirmation Hit Confirmation (CRC) Thallium_Flux->Hit_Confirmation Identified Hits Selectivity_Panel Kir Channel Selectivity Panel Hit_Confirmation->Selectivity_Panel Patch_Clamp Whole-Cell Patch Clamp Selectivity_Panel->Patch_Clamp Confirmed Selective Hits Mechanism_of_Action Mechanism of Action Studies Patch_Clamp->Mechanism_of_Action

Caption: Experimental workflow for identifying and characterizing selective Kir channel inhibitors.

Signaling_Pathway MC4R Melanocortin-4 Receptor (MC4R) Kir71 Kir7.1 Channel MC4R->Kir71 Inhibits MC4R->Kir71 Activates AgRP AgRP (Agonist) AgRP->MC4R Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Activates Depolarization Neuronal Depolarization Kir71->Depolarization Leads to Hyperpolarization Neuronal Hyperpolarization Kir71->Hyperpolarization Leads to This compound This compound This compound->Kir71 Inhibits

Caption: Simplified signaling pathway of the melanocortin-4 receptor (MC4R) and its modulation of the Kir7.1 channel.[4][5][6][7][8]

References

comparative analysis of ML418 and clofilium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ML418 and Clofilium (B1199958) for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two important potassium channel blockers: this compound and clofilium. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a side-by-side look at their performance, supported by experimental data.

At a Glance: this compound vs. Clofilium

FeatureThis compoundClofilium
Primary Target Inwardly rectifying potassium (Kir) channel Kir7.1human Ether-à-go-go-Related Gene (hERG) potassium channel
Primary Mechanism Pore BlockerOpen-channel Blocker
Potency (IC50) 310 nM (for Kir7.1)[1][2][3]~150-250 nM (for hERG, voltage-dependent)[4]
Selectivity Highly selective for Kir7.1, but equipotent on Kir6.2/SUR1.[1]Broad spectrum, inhibits hERG, hEAG1, Slick, Slack, and other ion channels.
Key Applications Studying the physiological roles of Kir7.1 in neurological, cardiovascular, endocrine, and muscle disorders.Primarily used in cardiac electrophysiology research to study hERG channel function and arrhythmia models. Also used to investigate off-target drug effects.

In-Depth Analysis

This compound: A Selective Kir7.1 Inhibitor

This compound is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel, an important regulator of cellular excitability. Its development was a significant step forward in the specific pharmacological modulation of this particular channel.

Mechanism of Action: this compound acts as a pore blocker of the Kir7.1 channel. This mechanism involves the physical obstruction of the ion conduction pathway, thereby preventing the flow of potassium ions.

Selectivity Profile: While highly selective for Kir7.1 over many other Kir channels, this compound is notably equipotent in its inhibition of the Kir6.2/SUR1 channel complex. This is a critical consideration for researchers, as effects observed in tissues or cells expressing both channels may not be solely attributable to Kir7.1 inhibition.

Clofilium: A Potent but Broad-Spectrum hERG Blocker

Clofilium is a well-characterized blocker of the hERG potassium channel, which plays a critical role in cardiac repolarization. Due to its potent hERG blocking activity, it has been used extensively in arrhythmia research.

Mechanism of Action: Clofilium functions as an open-channel blocker of hERG. This means it enters and binds within the channel pore when the channel is in its open conformation, effectively trapping the channel in a non-conducting state.

Selectivity Profile: A key characteristic of clofilium is its broad-spectrum activity. In addition to its potent inhibition of hERG channels, it has been shown to block other potassium channels including hEAG1, Slick, and Slack. Furthermore, it can affect other ion transport mechanisms, including voltage-gated Ca2+ channels, NMDA receptor channels, and the Na+, K+-ATPase. This lack of specificity is a crucial factor to consider when interpreting experimental results.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and a typical experimental process for evaluating these compounds, the following diagrams are provided.

Signaling Pathway of this compound and Clofilium This compound This compound Kir71 Kir7.1 Channel This compound->Kir71 Inhibits (Pore Blocker) Clofilium Clofilium hERG hERG Channel Clofilium->hERG Inhibits (Open-Channel Blocker) Other_Channels Other Ion Channels (hEAG1, Slick, Slack, Ca2+, etc.) Clofilium->Other_Channels Inhibits Membrane_Potential Membrane Potential Hyperpolarization Kir71->Membrane_Potential Cardiac_Repolarization Delayed Cardiac Repolarization hERG->Cardiac_Repolarization Off_Target_Effects Broad Off-Target Effects Other_Channels->Off_Target_Effects Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability

Caption: Signaling pathways for this compound and clofilium.

Experimental Workflow for Ion Channel Blockade Assay cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing target channel) Transfection Transient or Stable Transfection Cell_Culture->Transfection Cell_Plating Plate cells for assay Transfection->Cell_Plating Compound_Prep Prepare serial dilutions of this compound or Clofilium Assay_Type Select Assay: Whole-cell Patch Clamp or Thallium Flux Assay Compound_Prep->Assay_Type Patch_Clamp Whole-cell Patch Clamp Recording Assay_Type->Patch_Clamp Thallium_Flux Thallium Flux Measurement Assay_Type->Thallium_Flux Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Thallium_Flux->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile

Caption: A generalized experimental workflow.

Experimental Protocols

The following are generalized protocols for the two most common methods used to assess the activity of ion channel blockers like this compound and clofilium.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion channel currents.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the target ion channel (Kir7.1 or hERG).

  • Plate the cells onto glass coverslips at a low density 24-48 hours before the experiment.

2. Recording Solutions:

  • External Solution (for Kir7.1): Typically contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

  • External Solution (for hERG): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with KOH.

3. Recording Procedure:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Position the coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol appropriate for the target channel to elicit and record ionic currents. For Kir7.1, voltage ramps or steps to negative potentials are common. For hERG, a depolarizing step followed by a repolarizing step to elicit a "tail current" is standard.

  • After obtaining a stable baseline recording, perfuse the chamber with increasing concentrations of the test compound (this compound or clofilium) and record the resulting inhibition of the channel current.

4. Data Analysis:

  • Measure the current amplitude at each compound concentration.

  • Normalize the data to the control (pre-drug) current.

  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a higher-throughput method that uses the flux of thallium ions (Tl+) through potassium channels as a surrogate for potassium flux.

1. Cell Preparation:

  • Plate the cells expressing the target channel in a 96- or 384-well black, clear-bottom microplate and incubate overnight.

2. Dye Loading:

  • Remove the culture medium and add a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Incubate the plate according to the dye manufacturer's instructions to allow the dye to load into the cells.

3. Compound Addition:

  • Wash the cells to remove extracellular dye.

  • Add the test compounds (this compound or clofilium) at various concentrations to the wells and incubate for a short period.

4. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader.

  • Inject a stimulus buffer containing Tl+ into the wells.

  • Immediately begin recording the fluorescence intensity over time. The influx of Tl+ through open potassium channels will cause an increase in fluorescence.

5. Data Analysis:

  • Calculate the rate of fluorescence increase or the peak fluorescence for each well.

  • Normalize the data to control wells (no compound).

  • Plot the concentration-response curve to determine the IC50 value.

Conclusion

This compound and clofilium are both valuable tools for studying potassium channels, but their distinct selectivity profiles dictate their appropriate experimental applications. This compound is the compound of choice for specifically investigating the role of the Kir7.1 channel, with the caveat of its activity on Kir6.2/SUR1. In contrast, clofilium, while a potent hERG blocker, should be used with the understanding of its broad off-target effects. For studies where hERG blockade is the primary goal and potential off-target effects need to be considered, clofilium can be a useful, albeit non-selective, tool. Researchers should carefully consider the expression profile of ion channels in their system of interest when choosing between these two compounds and interpreting the resulting data.

References

head-to-head comparison of ML418 and MRT00200769

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two molecular probes.

Introduction

This guide provides a detailed comparison of ML418 and MRT00200769, intended for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available scientific literature or database entries for MRT00200769, a direct head-to-head comparison with experimental data is not possible at this time. This report will therefore provide a comprehensive overview of the currently available information for this compound, a known inhibitor of the Kir7.1 potassium channel, covering its mechanism of action, experimental data, and relevant signaling pathways.

This compound: A Selective Kir7.1 Potassium Channel Blocker

This compound is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] It was developed through lead optimization of a previously identified inhibitor, VU714.[1] this compound exhibits sub-micromolar potency and demonstrates significant selectivity for Kir7.1 over other Kir channel subtypes.[1] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available experimental evidence.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (µM)Reference
Kir7.1Thallium Flux0.31
Kir7.1Whole-cell Patch Clamp0.31

Table 2: Selectivity Profile of this compound against other Kir Channels

ChannelIC50 (µM)Fold Selectivity (vs. Kir7.1)Reference
Kir1.1>30>97
Kir2.1>30>97
Kir2.2>30>97
Kir2.3>30>97
Kir3.1/3.2>30>97
Kir4.1>30>97
Kir6.2/SUR11.9~6

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mouse

ParameterValueDosingReference
Cmax0.20 µM30 mg/kg, IP
Tmax3 hours30 mg/kg, IP
Brain:Plasma Ratio (Kp)10.930 mg/kg, IP
Mechanism of Action and Signaling Pathway

This compound acts as a pore blocker of the Kir7.1 channel. The Kir7.1 channel is crucial for maintaining cellular membrane potential and is involved in various physiological processes, including neuronal excitability, electrolyte balance in the eye, and uterine muscle contractility. By blocking the flow of potassium ions through the channel, this compound leads to membrane depolarization.

The diagram below illustrates the mechanism of action of this compound on the Kir7.1 channel.

ML418_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Kir71 Kir7.1 Channel (Pore) This compound->Kir71 Binds to and blocks the pore K_ion K+ Ion Flow Kir71->K_ion Inhibits Membrane_Depolarization Membrane Depolarization K_ion->Membrane_Depolarization Reduction leads to Cellular_Response Downstream Cellular Response Membrane_Depolarization->Cellular_Response

Caption: Mechanism of this compound as a Kir7.1 channel pore blocker.

In specific contexts, such as certain neurons in the hypothalamus, the activity of Kir7.1 is coupled to G-protein coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R). Agonist binding to MC4R inhibits Kir7.1, leading to neuronal depolarization and firing. This compound, by directly blocking Kir7.1, can mimic this effect.

The following diagram illustrates the signaling pathway involving MC4R and Kir7.1.

MC4R_Kir71_Signaling_Pathway MC4R-Kir7.1 Signaling Pathway cluster_cell Cell Membrane MC4R MC4R G_protein G-protein MC4R->G_protein Activates Kir71 Kir7.1 Channel G_protein->Kir71 Inhibits K_ion_out K+ Efflux Kir71->K_ion_out Mediates Agonist MC4R Agonist (e.g., α-MSH) Agonist->MC4R Activates This compound This compound This compound->Kir71 Blocks Depolarization Neuronal Depolarization & Increased Firing K_ion_out->Depolarization Reduction causes Thallium_Flux_Assay_Workflow Thallium Flux Assay Workflow start Start plate_cells Plate Kir7.1-expressing HEK-293 cells start->plate_cells dye_loading Load cells with Tl+-sensitive dye plate_cells->dye_loading baseline_reading Measure baseline fluorescence dye_loading->baseline_reading add_compound Add this compound or control compounds baseline_reading->add_compound add_thallium Add Tl+ stimulus buffer add_compound->add_thallium kinetic_reading Measure fluorescence kinetically add_thallium->kinetic_reading data_analysis Analyze data and calculate IC50 kinetic_reading->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of ML418: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ML418, a potent and selective inhibitor of the Kir7.1 potassium channel.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for pure this compound did not explicitly detail disposal procedures, general principles of laboratory chemical safety should be strictly adhered to. One SDS for a mixture containing a related product number (06-418) stated it was not a hazardous substance according to Regulation (EC) No 1272/2008; however, given this compound's biological activity, it is prudent to handle it as a potentially hazardous chemical.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in either solid or solution form.

Spill Management: In the event of a spill, do not allow the chemical to enter drains.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be followed to ensure the safe disposal of this compound.

  • Waste Identification and Classification: Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste. Do not dispose of this compound down the drain or in the regular trash.[2][3]

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It is particularly important to avoid mixing with strong acids or bases unless a specific neutralization protocol is in place and approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[4] The container material should be appropriate for the solvent used to dissolve the this compound (e.g., a high-density polyethylene (B3416737) or glass container for DMSO solutions).

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity. Your institution's EHS department will likely provide specific hazardous waste labels that must be used.

  • Waste Accumulation and Storage:

    • Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

    • The SAA should be a secondary containment system (e.g., a tray or tub) to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times, except when adding waste.

  • Request for Disposal: Once the waste container is full or when the experiment is complete, contact your institution's EHS or equivalent safety office to arrange for a hazardous waste pickup. Follow your institution's specific procedures for requesting a waste collection.

Quantitative Data Summary

The following table summarizes key chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Chemical FormulaC₁₉H₂₄ClN₃O₃
Molecular Weight377.87 g/mol
SolubilitySoluble to 20 mM in DMSO
Storage Temperature-20°C

Experimental Protocols

There are no specific experimental protocols cited for the neutralization or deactivation of this compound for disposal. Therefore, the primary "protocol" is the chemical waste management procedure outlined above. Under no circumstances should researchers attempt to neutralize or treat this compound waste without specific guidance and approval from their institution's EHS department.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

ML418_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Generate this compound Waste (Solid, Solution, Contaminated Items) B Segregate this compound Waste A->B C Select & Label Appropriate Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Request Waste Pickup from EHS D->E Container Full or Project Complete F EHS Collects Waste E->F G Proper Disposal by Licensed Facility F->G

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML418, a potent and selective Kir7.1 potassium channel blocker. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a bioactive small molecule that requires careful handling to prevent accidental exposure.[1] While a comprehensive Safety Data Sheet (SDS) specific to this compound is not publicly available from all suppliers, the following guidelines are based on best practices for handling potent chemical compounds in a laboratory setting.[2][3][4][5][6][7]

Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes of this compound solutions.
Hand Protection Chemically resistant nitrile glovesProvides a barrier against skin contact.
Body Protection A fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling solutions in a well-ventilated area. Use a certified respirator if creating aerosols or handling the powder form.Prevents inhalation of the compound.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is crucial for safety and efficiency.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name (this compound), concentration, solvent, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The recommended storage temperature for this compound is -20°C.[8][9][10]

Preparation of Stock and Working Solutions
  • Work in a designated area: All handling of pure this compound and preparation of concentrated stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Dissolving the compound: this compound is soluble in DMSO.[9] To prepare a stock solution, add the appropriate volume of DMSO to the vial containing the solid compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

  • Labeling: Clearly label all stock and working solution vials with the compound name, concentration, solvent, and date of preparation.

The following diagram outlines the workflow for preparing this compound solutions.

ML418_Preparation_Workflow This compound Solution Preparation Workflow cluster_storage Storage cluster_preparation Preparation in Fume Hood cluster_experiment Experimental Use storage Store this compound at -20°C weigh Weigh Solid this compound storage->weigh Retrieve from storage dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw For experimental use dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for the safe preparation of this compound solutions.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to protect personnel and the environment.[2][11][12] All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated solid hazardous waste container before leaving the work area.

Never dispose of this compound or this compound-contaminated waste down the drain or in the regular trash. Follow your institution's specific guidelines for hazardous waste disposal.

Understanding the Mechanism: this compound and the Kir7.1 Signaling Pathway

This compound is a potent inhibitor of the inwardly rectifying potassium channel Kir7.1.[8][9] These channels play a crucial role in maintaining the membrane potential of cells.[13][14] By blocking Kir7.1, this compound can modulate cellular excitability, making it a valuable tool for research in areas such as neuroscience and ophthalmology.[13][15]

The following diagram illustrates the inhibitory action of this compound on the Kir7.1 channel.

Kir7_1_Signaling_Pathway Inhibitory Action of this compound on Kir7.1 Channel cluster_cell Cell Membrane Kir71 Kir7.1 Channel Intracellular Intracellular Space K_ion K+ Ion K_ion->Kir71 Influx This compound This compound This compound->Kir71 Inhibits Extracellular Extracellular Space

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。